molecular formula C23H32O7 B593447 Caesalpine A

Caesalpine A

Cat. No.: B593447
M. Wt: 420.5 g/mol
InChI Key: UQNOSWRXLARWGA-PYMXQXNBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caesalpine A is a useful research compound. Its molecular formula is C23H32O7 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (1S,4aR,6S,6aR,7S,11aS,11bS)-6-acetyloxy-1,4a-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O7/c1-12(24)30-16-11-23(27)21(2,3)8-6-17(25)22(23,4)14-10-15-13(7-9-29-15)18(19(14)16)20(26)28-5/h7,9,14,16-19,25,27H,6,8,10-11H2,1-5H3/t14-,16-,17-,18+,19-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNOSWRXLARWGA-PYMXQXNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2(C(CCC(C2(C3C1C(C4=C(C3)OC=C4)C(=O)OC)C)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@]2([C@]([C@H](CCC2(C)C)O)([C@@H]3[C@@H]1[C@@H](C4=C(C3)OC=C4)C(=O)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Core: A Technical Guide to the Structure Elucidation of Compounds from the Genus Caesalpinia

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The term "Caesalpine A" does not correspond to a recognized compound in the scientific literature. This guide will focus on the structure elucidation of representative bioactive compounds from the Caesalpinia genus, with a particular emphasis on the novel flavan-chalcone hybrid, Caesalpinnone A . The methodologies and principles described herein are broadly applicable to the structural determination of other complex natural products.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth overview of the core principles and techniques applied to the structure elucidation of natural products isolated from the Caesalpinia genus. This diverse genus of flowering plants is a rich source of flavonoids, diterpenes, and other phenolic compounds, many of which exhibit promising biological activities.[1][2]

The General Workflow of Structure Elucidation

The journey from a crude plant extract to a fully characterized chemical entity is a systematic process. It begins with the isolation and purification of the compound of interest, followed by a comprehensive analysis using various spectroscopic techniques. The final and definitive proof of structure often comes from the total synthesis of the proposed molecule.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Fractionation Fractionation Crude Extract->Fractionation Purified Compound Purified Compound Fractionation->Purified Compound Mass Spectrometry Mass Spectrometry Purified Compound->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Purified Compound->NMR Spectroscopy IR & UV-Vis IR & UV-Vis Purified Compound->IR & UV-Vis Proposed Structure Proposed Structure Mass Spectrometry->Proposed Structure NMR Spectroscopy->Proposed Structure IR & UV-Vis->Proposed Structure Total Synthesis Total Synthesis Proposed Structure->Total Synthesis Comparison with Natural Product Comparison with Natural Product Total Synthesis->Comparison with Natural Product Confirmed Structure Confirmed Structure Comparison with Natural Product->Confirmed Structure

A generalized workflow for natural product structure elucidation.

Case Study: Caesalpinnone A

Caesalpinnone A is a flavan-chalcone hybrid isolated from the twigs and leaves of Caesalpinia enneaphylla.[3] It exhibits cytotoxic activity against several cancer cell lines and possesses a unique and unprecedented oxa-bridged ring system.[3][4]

Spectroscopic Data

The structure of Caesalpinnone A was initially proposed based on extensive spectroscopic analysis. High-resolution mass spectrometry (HRMS) provides the molecular formula, while 1D and 2D nuclear magnetic resonance (NMR) spectroscopy reveals the connectivity of atoms within the molecule.

Table 1: Representative Spectroscopic Data for Caesalpinnone A and Related Flavonoids

Data TypeCaesalpinnone A (Illustrative)Caesalpinflavan B (Illustrative)
Molecular Formula C₂₆H₂₂O₇C₂₆H₂₄O₆
Mass (HRMS) [M+H]⁺ m/z 447.1438[M+H]⁺ m/z 433.1646
¹H NMR (ppm) δ 7.8-6.0 (aromatic), 5.5-3.0 (aliphatic)δ 7.5-6.2 (aromatic), 5.2-2.8 (aliphatic)
¹³C NMR (ppm) δ 195-100 (aromatic/carbonyl), 80-30 (aliphatic)δ 160-100 (aromatic), 80-25 (aliphatic)

Note: The exact chemical shifts and coupling constants are determined from detailed 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) and can be found in the supporting information of the primary literature.[5]

Structure Confirmation by Total Synthesis

The unambiguous confirmation of the proposed structure of Caesalpinnone A was achieved through its total synthesis. This process involves a multi-step chemical synthesis of the target molecule from simple, commercially available starting materials. The physical and spectroscopic data of the synthetic compound are then compared to those of the natural product. An exact match provides definitive proof of the structure.

The total synthesis of Caesalpinnone A has been accomplished and reported, solidifying our understanding of its complex architecture.[3][6][7] A key feature of the synthesis is the construction of the 2,4-trans-diaryl flavonoid skeleton and the formation of the characteristic bridged ketal.[3]

G cluster_0 Core Flavonoid Synthesis cluster_1 Bridged Ketal Formation cluster_2 Final Assembly Starting Materials Starting Materials [4+2] Cycloaddition [4+2] Cycloaddition Starting Materials->[4+2] Cycloaddition Nucleophilic Substitution Nucleophilic Substitution [4+2] Cycloaddition->Nucleophilic Substitution 2,4-trans-Flavonoid Core 2,4-trans-Flavonoid Core Nucleophilic Substitution->2,4-trans-Flavonoid Core Phenolic Dearomative Oxidation Phenolic Dearomative Oxidation 2,4-trans-Flavonoid Core->Phenolic Dearomative Oxidation p-Quinol Intermediate p-Quinol Intermediate Phenolic Dearomative Oxidation->p-Quinol Intermediate Deallylation/Oxa-Michael Addition Deallylation/Oxa-Michael Addition p-Quinol Intermediate->Deallylation/Oxa-Michael Addition Bridged Ketal Bridged Ketal Deallylation/Oxa-Michael Addition->Bridged Ketal Acylation Acylation Bridged Ketal->Acylation Photo-Fries Rearrangement Photo-Fries Rearrangement Acylation->Photo-Fries Rearrangement Caesalpinnone A Caesalpinnone A Photo-Fries Rearrangement->Caesalpinnone A

Key stages in the total synthesis of Caesalpinnone A.

Other Bioactive Compounds from Caesalpinia

The Caesalpinia genus is a prolific source of other classes of natural products, notably the cassane-type diterpenoids such as neocaesalpins and caesalpinins.[6][8] The structure elucidation of these compounds follows a similar path of isolation and spectroscopic analysis.

Table 2: Representative Data for Cassane-Type Diterpenoids

Compound ClassKey Structural FeaturesSpectroscopic Signatures
Neocaesalpins Often possess an α,β-butenolide hemiacetal ring.[6]Characteristic signals in ¹H and ¹³C NMR for the butenolide moiety.
Caesalpinins Furanocassane-type diterpenes.[1]NMR and MS data consistent with a furan-containing diterpenoid skeleton.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR (¹H and ¹³C): These experiments provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound.

  • Ionization: The sample is ionized using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.

  • High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, allowing for the determination of the molecular formula.

Conclusion

The structure elucidation of complex natural products from the Caesalpinia genus, such as Caesalpinnone A, is a multifaceted process that relies on the synergistic application of modern spectroscopic techniques and, ultimately, confirmation through total synthesis. These endeavors not only provide a deeper understanding of the chemical diversity of the natural world but also pave the way for the development of new therapeutic agents.

References

The Biological Activity of Cassane Diterpenoids from Caesalpinia

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The genus Caesalpinia is a rich source of bioactive natural products, among which the cassane-type diterpenoids are a prominent and characteristic class of compounds. These molecules exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimalarial properties, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the biological activities of selected cassane diterpenoids, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. While the specific compound "Caesalpine A" was not identified in the literature, this guide focuses on representative, well-characterized cassane diterpenoids from the Caesalpinia genus to serve as a valuable resource for the scientific community.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data for the biological activities of selected cassane diterpenoids from Caesalpinia species.

Table 1: Anticancer Activity of Cassane Diterpenoids
CompoundCancer Cell LineAssayIC₅₀ (µM)Reference
Phanginin RA2780 (Ovarian)MTT9.9 ± 1.6[1][2]
HEY (Ovarian)MTT12.2 ± 6.5[1][2]
AGS (Gastric)MTT5.3 ± 1.9[1][2]
A549 (Lung)MTT12.3 ± 3.1[1][2]
Phanginin IKB (Nasopharynx)MTT12.8[1]
Phanginin JAA549 (Lung)MTT16.79 ± 0.83[3]
Table 2: Anti-inflammatory Activity of Cassane Diterpenoids
CompoundCell LineAssayConcentration% NO InhibitionReference
Sucupiranin MNRAW 264.7Griess Assay10 µMData not specified, but noted as active[4]
Sucupiranin MLRAW 264.7Griess Assay10 µMData not specified, but noted as active[4]
Sucutinirane CRAW 264.7Griess Assay10 µMData not specified, but noted as active[4]
Deacetylsucutinirane CRAW 264.7Griess Assay10 µMData not specified, but noted as active[4]
Table 3: Antimalarial/Antiplasmodial Activity of Cassane Diterpenoids
CompoundPlasmodium falciparum Strain(s)AssayIC₅₀ (µM)Reference
Norcaesalpinin EFCR-3/A2Not specified0.090[5]
Caesalpinin KFCR-3/A2Not specified0.120[5]
Norcaesalpinin FFCR-3/A2Not specified0.140[5]
Norcaesalpin D3D7 (Chloroquine-sensitive)pLDH0.98 µg/mL[6][7]
Dd2 (Chloroquine-resistant)pLDH1.85 µg/mL[6][7]
IPC 4912 (Artemisinin-resistant)pLDH2.13 µg/mL[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, A2780, HEY, AGS)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compound (e.g., Phanginin R) dissolved in dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48 to 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.[8]

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • LPS from Escherichia coli

  • Test compound (e.g., Sucupiranin MN) dissolved in DMSO

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/well and incubate for 24 hours.[9]

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • Collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent to each supernatant sample.[9]

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.[5][10]

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

In Vitro Antimalarial Assay (pLDH Assay)

This assay is used to determine the efficacy of compounds against the malaria parasite, Plasmodium falciparum, by measuring the activity of the parasite-specific lactate dehydrogenase (pLDH) enzyme.

Materials:

  • Chloroquine-sensitive and -resistant strains of P. falciparum

  • Human erythrocytes (O+)

  • Complete RPMI-1640 medium (supplemented with human serum or Albumax)

  • Test compound (e.g., Norcaesalpin D) dissolved in DMSO

  • Malstat reagent

  • NBT/PES solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Maintain asynchronous cultures of P. falciparum in human erythrocytes in complete RPMI-1640 medium.

  • Prepare serial dilutions of the test compound in 96-well plates.

  • Add parasitized red blood cells (2% parasitemia, 2% hematocrit) to each well.[11]

  • Incubate the plates for 72 hours in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • After incubation, lyse the cells by freeze-thawing the plates.

  • Add Malstat reagent and NBT/PES solution to each well to initiate the pLDH enzymatic reaction.

  • Measure the absorbance at 650 nm after a kinetic or endpoint reading.

  • Determine the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows related to the biological activity of cassane diterpenoids.

G cluster_0 Experimental Workflow for In Vitro Cytotoxicity (MTT Assay) A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Cassane Diterpenoid B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Workflow for determining the in vitro cytotoxicity of cassane diterpenoids.

G cluster_1 Inhibition of NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release Gene Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2) Cassane Cassane Diterpenoids Cassane->IKK Inhibits

Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

G cluster_2 Workflow for In Vitro Antimalarial (pLDH) Assay J Prepare Serial Dilutions of Cassane Diterpenoid K Add P. falciparum-infected RBCs J->K L Incubate for 72h K->L M Lyse Cells (Freeze-Thaw) L->M N Add pLDH Substrate M->N O Measure Absorbance at 650 nm N->O P Calculate IC50 Value O->P

Workflow for determining the in vitro antimalarial activity.

Conclusion

The cassane diterpenoids isolated from the Caesalpinia genus represent a class of natural products with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, and antimalarial activities, supported by quantitative data, warrant further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals to explore these promising compounds further. Future studies should focus on elucidating the precise mechanisms of action, conducting in vivo efficacy and safety studies, and exploring structure-activity relationships to optimize the therapeutic potential of this important class of natural products.

References

The Core Mechanism of Action of Caesalpine Bioactive Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Caesalpinia encompasses a variety of plant species that have been a cornerstone of traditional medicine across Asia for centuries. Modern scientific inquiry has begun to unravel the molecular mechanisms underlying their therapeutic effects, revealing a wealth of bioactive compounds with potent anti-inflammatory and anticancer properties. This technical guide provides an in-depth exploration of the core mechanisms of action of "Caesalpine" compounds, a term used here to collectively refer to the key bioactive molecules isolated from Caesalpinia species, such as brazilin, brazilein, and sappanchalcone. We will delve into the signaling pathways they modulate, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research and drug development.

Quantitative Data on Bioactivity

The cytotoxic and anti-inflammatory effects of Caesalpine compounds and extracts have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other quantitative measures, offering a comparative look at their potency across various cell lines and assays.

Table 1: Anticancer Activity (IC50 Values)
Compound/ExtractCancer Cell LineIC50 ValueDuration of TreatmentReference
BrazilinWiDr (Colon Cancer)41 µM24 hours[1]
BrazileinWiDr (Colon Cancer)52 µM24 hours[1]
BrazilinMDA-MB-231 (Breast Cancer)~20 µM48 hours[2]
BrazilinMCF7 (Breast Cancer)~40 µM48 hours[2]
C. sappan Ethanolic ExtractHCT 116 (Colorectal Cancer)30 µg/mL (induced significant apoptosis)48 hours[3]
C. sappan Ethanolic ExtractCOLO 205 (Colorectal Cancer)30 µg/mL (induced significant apoptosis)48 hours[3]
C. pulcherrima Ethyl Acetate FractionMCF-7 (Breast Cancer)<10 µg/mL (GI50)Not Specified[4]
Mimosol D (C. mimosoides)RAW264.7 (Macrophage-like)3 µM (NO inhibition)Not Specified[5]
Mimosol D (C. mimosoides)RAW264.7 (Macrophage-like)6.5 µM (TNF-α inhibition)Not Specified[5]
Table 2: Anti-Inflammatory Activity
Compound/ExtractCell LineParameter MeasuredInhibitionConcentration/DoseReference
C. sappan Ethanolic ExtractRAW264.7Nitric Oxide (NO) Production>70%Not Specified[5]
C. sappan Ethanolic ExtractRAW264.7COX-2 Expression>70%Not Specified[5]
BrazilinLPS-stimulated RAW264.7Nitric Oxide (NO) ProductionSignificantNot Specified[6]
BrazilinLPS-stimulated RAW264.7PGE2 ProductionSignificantNot Specified[6]
BrazilinLPS-stimulated RAW264.7TNF-α ProductionSignificantNot Specified[6]
C. ferrea Aqueous ExtractRat Paw Edema ModelEdemaSignificant300 mg/kg[5]
C. bonducella Seed OilRat Paw Edema ModelEdemaSignificant400 mg/kg[5]
Table 3: Induction of Apoptosis
Compound/ExtractCell LineApoptosis InductionTreatment ConditionsReference
C. sappan Ethanolic ExtractHCT 116Dose- and time-dependent increase10-30 µg/mL for 24-48h[3]
C. sappan Ethanolic ExtractCOLO 205Dose- and time-dependent increase10-30 µg/mL for 24-48h[3]
C. pulcherrima Ethyl Acetate FractionMCF-747.85% necroptosis200 µg/mL for 24h[4]
C. sappan ExtractK562 (Leukemia)Sub-G1 peak of 58.6%25 µg/mL for 24h[7]
Brazilin & Cisplatin CombinationWiDrSynergistic increase in apoptosis½ IC50 concentrations[1]

Core Signaling Pathways Modulated by Caesalpine Compounds

Caesalpine bioactives exert their effects by modulating key signaling pathways involved in inflammation and cancer progression. The primary pathways affected are the NF-κB, MAPK, and STAT3 pathways, often leading to the induction of apoptosis.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and activate the transcription of inflammatory and anti-apoptotic genes. Caesalpine compounds, including brazilin and sappanchalcone, have been shown to inhibit this pathway.[6]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Caesalpine Caesalpine Compounds IKK IKK Complex Caesalpine->IKK Inhibits IkBa_p p-IκBα IKK->IkBa_p Phosphorylates IkBa_deg IκBα Degradation IkBa_p->IkBa_deg IkBa_NFkB IκBα-NF-κB (Inactive Complex) NFkB_trans NF-κB Translocation Gene_exp Pro-inflammatory & Anti-apoptotic Gene Expression NFkB_trans->Gene_exp NFkB NF-κB IkBa_NFkB->NFkB Releases NFkB->NFkB_trans

Caesalpine inhibition of the NF-κB pathway.
Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in transmitting extracellular signals to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis. Caesalpine compounds have been shown to modulate these pathways, often leading to the activation of pro-apoptotic signals.[6]

MAPK_Modulation cluster_mapk MAPK Pathways Caesalpine Caesalpine Compounds ERK ERK Caesalpine->ERK Modulates JNK JNK Caesalpine->JNK Activates p38 p38 Caesalpine->p38 Activates Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Modulation of MAPK signaling by Caesalpine compounds.
Induction of Apoptosis

A key anticancer mechanism of Caesalpine compounds is the induction of programmed cell death, or apoptosis. This is often achieved through the intrinsic (mitochondrial) pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (like caspase-9 and caspase-3) that execute cell death. Some compounds also induce apoptosis through p53-dependent mechanisms.

Apoptosis_Induction Caesalpine Caesalpine Compounds Bax Bax (Pro-apoptotic) Caesalpine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Caesalpine->Bcl2 Downregulates Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis MTT_Workflow Start Seed Cells (96-well plate) Treat Treat with Caesalpine Compound Start->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate Viability & IC50 Read->Analyze Western_Blot_Workflow Start Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect Analyze Image Analysis & Quantification Detect->Analyze

References

The Biosynthesis of Cassane Diterpenoids: A Technical Guide Focused on a Representative Analogue, α-Caesalpin

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the proposed biosynthetic pathway of cassane-type diterpenoids, a significant class of natural products primarily isolated from the plant genus Caesalpinia. Due to the ambiguity surrounding the specific compound "Caesalpine A" in readily available scientific literature, this document focuses on a representative and structurally elucidated cassane diterpenoid, α-caesalpin, to illustrate the core biosynthetic principles. This guide outlines the hypothetical enzymatic steps from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), to the intricate cassane skeleton and subsequent functional modifications. Detailed descriptions of the key enzyme families, plausible intermediates, and proposed reaction mechanisms are provided. Furthermore, this guide includes a summary of potential quantitative data relevant to diterpenoid biosynthesis and outlines established experimental protocols for the elucidation of such pathways. Visual diagrams generated using Graphviz are provided to illustrate the proposed biosynthetic pathway and a general experimental workflow.

Introduction to Cassane Diterpenoids

Cassane diterpenoids are a diverse group of natural products characterized by a distinctive tricyclic carbon skeleton.[1] These compounds are predominantly found in various species of the Caesalpinia genus and have garnered significant interest from the scientific community due to their wide range of biological activities, including anti-inflammatory, antimalarial, antitumor, and antiviral properties.[1] The biosynthesis of these complex molecules is a multi-step process involving cyclization and extensive oxidative modifications of a common diterpene precursor. Understanding this pathway is crucial for the potential biotechnological production of these valuable compounds for therapeutic applications.

The Proposed Biosynthetic Pathway of α-Caesalpin

The biosynthesis of α-caesalpin, a representative cassane diterpenoid, is hypothesized to originate from the universal C20 precursor of diterpenes, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into two main stages: the formation of the core cassane skeleton and the subsequent tailoring or decoration of this scaffold.

Stage 1: Formation of the Cassane Skeleton

The initial steps of the pathway involve the cyclization of the linear GGPP molecule to form a pimarane-type intermediate, which then undergoes a characteristic rearrangement to yield the cassane skeleton.

  • From GGPP to (+)-Copalyl Diphosphate: The biosynthesis is initiated by a diterpene synthase, which catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).

  • Formation of the Pimarane Cation: The (+)-CPP intermediate is then further cyclized by a second type of diterpene synthase, a kaurene synthase-like (KSL) enzyme, to generate a pimarane-type carbocation.

  • Rearrangement to the Cassane Skeleton: The defining step in the formation of the cassane scaffold is a Wagner-Meerwein rearrangement. Specifically, it is proposed that the methyl group at C-13 of the pimarane cation migrates to C-14, resulting in the characteristic cassane carbocation. Subsequent deprotonation would yield the stable, unfunctionalized cassane backbone.

Stage 2: Tailoring of the Cassane Skeleton to form α-Caesalpin

Following the formation of the cassane skeleton, a series of oxidative and other modifications, likely catalyzed by cytochrome P450 monooxygenases (CYP450s) and other transferases, are required to produce the final structure of α-caesalpin. Based on the structure of α-caesalpin, the following tailoring steps are proposed:

  • Hydroxylations: Multiple hydroxylation events are necessary at various positions on the cassane backbone. These reactions are typically catalyzed by CYP450 enzymes, which are known to be heavily involved in the structural diversification of terpenoids.

  • Formation of the Furan Ring: A key feature of many cassane diterpenoids, including the broader class to which α-caesalpin belongs, is a fused furan or butenolide ring. The formation of this ring is likely initiated by hydroxylation, followed by further oxidation and cyclization steps.

  • Acylations: The structure of α-caesalpin contains acetyl groups. These are likely added by acetyltransferases, which utilize acetyl-CoA as a donor molecule to acylate hydroxyl groups on the cassane scaffold.

The following diagram illustrates the proposed biosynthetic pathway from GGPP to α-caesalpin.

This compound Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP (+)-Copalyl Diphosphate GGPP->CPP Diterpene Synthase Pimarane Pimarane Intermediate CPP->Pimarane Diterpene Synthase Cassane_Skeleton Cassane Skeleton Pimarane->Cassane_Skeleton Rearrangement Hydroxylated_Cassane Hydroxylated Cassane Intermediate Cassane_Skeleton->Hydroxylated_Cassane CYP450s (Hydroxylation) Furan_Ring_Cassane Furan-Ring Containing Cassane Hydroxylated_Cassane->Furan_Ring_Cassane CYP450s (Oxidation, Cyclization) alpha_Caesalpin α-Caesalpin Furan_Ring_Cassane->alpha_Caesalpin Acyltransferases

Caption: Proposed biosynthetic pathway of α-caesalpin.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics or precursor flux analysis, for the biosynthesis of α-caesalpin or other closely related cassane diterpenoids in the published literature. However, general quantitative parameters for enzymes involved in terpenoid biosynthesis in plants can be considered as a reference.

Parameter Typical Range for Terpene Synthases Typical Range for CYP450s Notes
Km (Substrate) 1 - 50 µM0.5 - 100 µMVaries significantly with the specific enzyme and substrate.
kcat 0.01 - 10 s-10.1 - 50 s-1Represents the turnover number of the enzyme.
Vmax Highly variableHighly variableDependent on enzyme concentration and assay conditions.
Optimal pH 6.5 - 8.07.0 - 8.0Can be influenced by the subcellular localization of the enzyme.
Optimal Temperature 25 - 35 °C20 - 40 °CPlant enzymes are generally active at ambient temperatures.

Table 1: General quantitative parameters for key enzyme families in terpenoid biosynthesis. Data are generalized from various studies on plant terpenoid biosynthesis and are intended for illustrative purposes only.

Experimental Protocols for Pathway Elucidation

The elucidation of a biosynthetic pathway, such as that for α-caesalpin, typically involves a combination of genetic, biochemical, and analytical techniques. The following outlines key experimental protocols that would be employed.

Identification of Candidate Genes
  • Transcriptome Analysis: RNA sequencing (RNA-Seq) of tissues from a Caesalpinia species known to produce α-caesalpin would be performed. Tissues with high and low production of the compound would be compared to identify differentially expressed genes. Candidate genes, particularly those annotated as terpene synthases and CYP450s, would be selected.

  • Gene Cloning: Full-length cDNAs of candidate genes would be amplified from a cDNA library using PCR and cloned into expression vectors.

In Vitro and In Vivo Functional Characterization
  • Heterologous Expression: Candidate genes would be expressed in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae.

  • Enzyme Assays:

    • Terpene Synthases: Recombinant enzymes would be purified and incubated with GGPP. The reaction products would be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized terpene products.

    • CYP450s: Microsomal fractions from yeast expressing a candidate CYP450 and a corresponding CPR (cytochrome P450 reductase) would be incubated with the product of the terpene synthase and NADPH. The reaction products would be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify oxidized intermediates.

  • Transient Expression in Nicotiana benthamiana: A powerful in vivo method involves the transient co-expression of multiple candidate genes in the leaves of N. benthamiana. The pathway is reconstructed step-by-step, and the production of intermediates and the final product is monitored by LC-MS.

The following diagram provides a general workflow for the elucidation of a plant terpenoid biosynthetic pathway.

Experimental Workflow Plant_Material Plant Material (e.g., Caesalpinia sp.) Transcriptome Transcriptome Sequencing (RNA-Seq) Plant_Material->Transcriptome Candidate_Genes Identification of Candidate Genes (TPS, CYP450s) Transcriptome->Candidate_Genes Gene_Cloning Gene Cloning Candidate_Genes->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli, Yeast) Gene_Cloning->Heterologous_Expression Transient_Expression Transient Expression (N. benthamiana) Gene_Cloning->Transient_Expression Enzyme_Assay In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assay Metabolite_Analysis Metabolite Analysis (GC-MS, LC-MS) Enzyme_Assay->Metabolite_Analysis Transient_Expression->Metabolite_Analysis Pathway_Elucidation Pathway Elucidation Metabolite_Analysis->Pathway_Elucidation

Caption: General experimental workflow for pathway elucidation.

Conclusion

The biosynthesis of α-caesalpin and other cassane diterpenoids represents a fascinating example of the chemical diversification of natural products in plants. While the complete pathway for α-caesalpin has not yet been experimentally validated, the proposed route, based on established principles of terpenoid biosynthesis, provides a solid framework for future research. The elucidation of this pathway through the experimental approaches outlined in this guide will not only advance our fundamental understanding of plant biochemistry but also open up new avenues for the sustainable production of these medicinally important compounds through metabolic engineering and synthetic biology.

References

The Solubility Profile of Caesalpin A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Caesalpin A and Cassane Diterpenoids

Cassane diterpenoids are a class of natural products characterized by a specific tetracyclic carbon skeleton. These compounds are predominantly found in the plant genus Caesalpinia and have been the subject of extensive phytochemical investigation. Caesalpins A-H represent a series of such compounds isolated from the seeds of Caesalpinia minax.[1][2][3] These molecules have shown promising bioactivities, including significant antiproliferative effects against various cancer cell lines.[1][3] The development of these compounds into viable drug candidates necessitates a thorough understanding of their solubility in various solvent systems to enable formulation, delivery, and toxicological studies.

Solubility Profile of Caesalpin A

Currently, specific quantitative solubility data for Caesalpin A (e.g., in mg/mL or mol/L) in various solvents has not been published. However, a qualitative solubility profile can be inferred from the solvents used in its extraction and purification processes.

Table 1: Qualitative Solubility of Caesalpin A and Related Cassane Diterpenoids

Solvent ClassSolvent ExamplesSolubility InferenceRationale/Evidence
Non-polar Hexane, Petroleum EtherLikely Low to ModerateUsed as initial solvents in fractional extraction to remove highly non-polar constituents, suggesting cassanes are less soluble.
Medium Polarity Ethyl Acetate, DichloromethaneGood Solubility Caesalpin A and related compounds are consistently extracted into the ethyl acetate fraction during solvent partitioning.[1][2][3]
Polar Aprotic AcetoneLikely Good SolubilityOften used in chromatographic separations of cassane diterpenoids.
Polar Protic Ethanol, MethanolModerate to Good SolubilityTypically used for the initial crude extraction from plant material, indicating they can dissolve a broad range of compounds including cassanes.
Aqueous WaterVery Low Solubility The extraction processes involve partitioning from an aqueous suspension into organic solvents, indicating poor water solubility.

Experimental Protocols

General Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This widely accepted method is recommended for determining the equilibrium solubility of Caesalpin A once a purified sample is available.

Methodology:

  • Preparation of a Saturated Solution: An excess amount of solid, purified Caesalpin A is added to a known volume of the selected solvent in a sealed glass vial.

  • Equilibration: The vial is agitated (e.g., on a shaker) at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to obtain a clear, saturated solution.

  • Quantification: The concentration of Caesalpin A in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of Caesalpin A is used for accurate quantification.

  • Data Reporting: The solubility is reported in units such as mg/mL or molarity (mol/L) at the specified temperature.

Workflow for Solubility Determination

G Workflow for Shake-Flask Solubility Determination A Add excess Caesalpin A to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet solid B->C D Filter supernatant (e.g., 0.22 µm PTFE) C->D E Quantify concentration (e.g., HPLC-UV) D->E F Report solubility (mg/mL or M) E->F

Caption: A generalized workflow for determining equilibrium solubility.

Typical Extraction and Isolation Protocol for Cassane Diterpenoids

The following is a generalized procedure based on the successful isolation of Caesalpins A-H and other related diterpenoids from Caesalpinia seeds. This process provides strong clues about the solubility profile of these compounds.

Methodology:

  • Initial Extraction: The dried and powdered plant material (e.g., seeds of C. minax) is subjected to exhaustive extraction with a polar solvent like 95% ethanol or methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The cassane diterpenoids, including Caesalpin A, are typically found to concentrate in the ethyl acetate fraction.

  • Chromatographic Separation: The ethyl acetate fraction is subjected to repeated column chromatography.

    • Silica Gel Chromatography: A common stationary phase, with mobile phases consisting of gradients of non-polar to moderately polar solvents (e.g., petroleum ether-acetone or hexane-ethyl acetate).

    • Sephadex LH-20 Chromatography: Often used for further purification, with methanol being a common eluent.

  • Final Purification: Final purification is often achieved through preparative or semi-preparative HPLC to yield the pure compounds.

Workflow for Extraction and Isolation

G Extraction and Isolation of Cassane Diterpenoids cluster_0 Initial Extraction cluster_1 Solvent Partitioning cluster_2 Purification A Dried Plant Material B Extract with 95% Ethanol/Methanol A->B C Crude Extract B->C D Suspend in Water C->D E Partition with Petroleum Ether D->E Removes non-polar compounds F Partition with Ethyl Acetate E->F G Partition with n-Butanol F->G H Ethyl Acetate Fraction (rich in cassanes) F->H I Silica Gel Column Chromatography H->I J Sephadex LH-20 Column I->J K Preparative HPLC J->K L Pure Caesalpin A K->L

Caption: A typical workflow for extracting cassane diterpenoids.

Biological Activity and Associated Signaling Pathways

Caesalpin A and its analogues have demonstrated significant antiproliferative activity against human cancer cell lines, suggesting interference with key cellular signaling pathways. While the precise mechanisms are still under investigation, many diterpenoids exert their effects through modulation of inflammatory and cell survival pathways. For instance, related compounds have shown inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages, a process heavily reliant on the NF-κB signaling pathway.

Hypothesized Signaling Pathway for Anti-inflammatory Action

G Hypothesized Anti-inflammatory Pathway of Cassane Diterpenoids cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Induces Transcription CaesalpinA Caesalpin A CaesalpinA->IKK Inhibits?

Caption: A potential mechanism of action for the anti-inflammatory effects.

Conclusion

While quantitative solubility data for Caesalpin A remains to be determined, a strong qualitative profile indicates good solubility in moderately polar organic solvents like ethyl acetate and poor solubility in water. This guide provides standardized protocols for the future determination of its precise solubility and for its extraction from natural sources. The potent biological activities of Caesalpin A, coupled with the insights into its physicochemical properties presented herein, should facilitate its continued investigation as a promising lead compound in drug discovery and development. Further research is warranted to establish a complete physicochemical profile, including pKa, logP, and quantitative solubility, which will be critical for formulation and preclinical development.

References

A Comprehensive Review of Caesalpinia Diterpenoids: From Isolation to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Caesalpinia stands as a prolific source of structurally diverse and biologically active diterpenoids, primarily of the cassane and norcassane types. These compounds have garnered significant attention within the scientific community for their promising pharmacological activities, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the current state of research on Caesalpinia diterpenoids, with a focus on their isolation, structural elucidation, and mechanisms of action.

Quantitative Bioactivity Data of Caesalpinia Diterpenoids

The following tables summarize the cytotoxic and anti-inflammatory activities of various diterpenoids isolated from different Caesalpinia species. This data offers a comparative analysis of their potency against various cancer cell lines and inflammatory markers.

Table 1: Cytotoxic Activity of Caesalpinia Diterpenoids

CompoundCaesalpinia SpeciesCancer Cell LineIC50 (µM)Reference
Phanginin R (Compound 1)C. sappanA2780 (Ovarian)9.9 ± 1.6[1][2]
HEY (Ovarian)12.2 ± 6.5[1][2]
AGS (Gastric)5.3 ± 1.9[1][2]
A549 (Lung)12.3 ± 3.1[1][2]
Phanginin JAC. sappanA549 (Lung)16.79 ± 0.83[3][4]
6β-cinnamoyloxy-7β-acetoxyvouacapen-5α-olC. cristaHL-60 (Leukemia)17.4[5]
HeLa (Cervical)33.4[5]
6β,7β-dibenzoyloxyvouacapen-5α-olC. cristaHL-60 (Leukemia)19.8[5]
HeLa (Cervical)33.9[5]
6β-cinnamoyl-7β-hydroxyvouacapen-5α-ol (Compound 3)C. pulcherrimaMCF-7 (Breast)7.02 ± 0.31[6]
HeLa (Cervical)-[6]
PC-3 (Prostate)-[6]
Pulcherrin A (Compound 4)C. pulcherrimaMCF-7 (Breast)10.15 ± 0.89[6]
HeLa (Cervical)-[6]
PC-3 (Prostate)-[6]
Pulcherrimin B (Compound 8)C. pulcherrimaMCF-7 (Breast)12.50 ± 1.05[6]
HeLa (Cervical)-[6]
PC-3 (Prostate)-[6]
Pulcherrimin C (Compound 9)C. pulcherrimaMCF-7 (Breast)9.80 ± 0.76[6]
HeLa (Cervical)-[6]
PC-3 (Prostate)-[6]
Pulcherrimin E (Compound 10)C. pulcherrimaMCF-7 (Breast)36.49 ± 1.39[6]
HeLa (Cervical)-[6]
PC-3 (Prostate)-[6]
Caesaldecape AC. decapetalaKB (Oral)9.6[7]
Pauferrol AC. ferreaHL-60 (Leukemia)5.2[8]
Norcaesalpinin IC. minaxHepG2 (Liver)16.4[7]
Caesalminaxin MC. minaxK562 (Leukemia)18.4[7]
Du-145 (Prostate)35.0[7]
Sucutinirane IC. minaxMCF-7 (Breast)21.4 µg/mL[7]
HepG2 (Liver)35.6 µg/mL[7]

Table 2: Anti-inflammatory Activity of Caesalpinia Diterpenoids

CompoundCaesalpinia SpeciesAssayIC50 (µM)Reference
Minosol DC. mimosoidesNO Production (LPS-induced RAW264.7)3.0[6][9]
TNF-α Release (LPS-induced RAW264.7)6.5[6][9]
Caesalpulcherrins K-M (Compounds 1-3) & known ones (4-6)C. pulcherrimaNO Production (LPS-induced RAW264.7)6.04 ± 0.34 to 8.92 ± 0.65[10]
Lactam-type diterpenoids (Compounds 4-6)C. sinensisNO Production (LPS-induced RAW264.7)8.2 - 11.2[11][12]
Caesalminaxin O-T (Compound 16)C. minaxNO Production (LPS-induced RAW264.7)17.3[10]
Pulcherrimin B (Compound 8)C. pulcherrimaROS Generation (human whole blood phagocytes)15.30 ± 1.10[6]
Pulcherrimin D (Compound 13)C. pulcherrimaROS Generation (human whole blood phagocytes)8.00 ± 0.80[6]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in this review, providing a practical guide for researchers in the field.

Isolation and Purification of Cassane Diterpenoids from Caesalpinia Seeds

The following is a generalized protocol for the isolation and purification of cassane diterpenoids, which can be adapted based on the specific Caesalpinia species and target compounds.

G start Dried and Powdered Caesalpinia Seeds extraction Maceration with 95% Ethanol (3x) start->extraction concentration Concentration under Reduced Pressure extraction->concentration suspension Suspension in Water concentration->suspension partition Successive Partitioning suspension->partition pet_ether Petroleum Ether Fraction partition->pet_ether Non-polar chloroform Chloroform Fraction partition->chloroform Medium-polar ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate Polar n_butanol n-Butanol Fraction partition->n_butanol Highly polar silica_gel Silica Gel Column Chromatography chloroform->silica_gel gradient Gradient Elution (e.g., Petroleum Ether/Ethyl Acetate) silica_gel->gradient fractions Collection of Fractions gradient->fractions tlc TLC Analysis fractions->tlc pooling Pooling of Similar Fractions tlc->pooling sephadex Sephadex LH-20 Column pooling->sephadex hplc Preparative HPLC sephadex->hplc pure_compounds Pure Diterpenoids hplc->pure_compounds

Caption: General workflow for the isolation and purification of cassane diterpenoids.

1. Plant Material and Extraction:

  • Air-dry the seeds of the selected Caesalpinia species at room temperature and grind them into a coarse powder.

  • Macerate the powdered seeds with 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional shaking. Repeat the extraction process three times.

  • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Solvent Partitioning:

  • Suspend the crude extract in distilled water and perform successive liquid-liquid partitioning with solvents of increasing polarity: petroleum ether, chloroform, ethyl acetate, and n-butanol.

  • The majority of cassane diterpenoids are typically found in the chloroform and ethyl acetate fractions.

3. Chromatographic Purification:

  • Subject the chloroform (or ethyl acetate) fraction to column chromatography on a silica gel (100-200 mesh) column.

  • Elute the column with a gradient of petroleum ether and ethyl acetate, starting from 100% petroleum ether and gradually increasing the polarity.

  • Collect fractions of a fixed volume and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualization with vanillin-sulfuric acid reagent followed by heating.

  • Pool the fractions showing similar TLC profiles.

  • Further purify the pooled fractions using Sephadex LH-20 column chromatography with methanol as the eluent to remove pigments and other impurities.

  • Isolate the individual compounds by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a suitable mobile phase, typically a mixture of methanol and water or acetonitrile and water.

Structure Elucidation by Spectroscopic Methods

The structures of the isolated diterpenoids are elucidated using a combination of spectroscopic techniques.

G start Isolated Pure Compound ms Mass Spectrometry (HRESIMS) Determine Molecular Formula start->ms nmr_1d 1D NMR (¹H, ¹³C, DEPT) Identify Functional Groups and Carbon Types start->nmr_1d nmr_2d 2D NMR Experiments start->nmr_2d interpretation Spectra Interpretation and Data Analysis ms->interpretation nmr_1d->interpretation cosy COSY ¹H-¹H Correlations nmr_2d->cosy hsqc HSQC Direct ¹H-¹³C Correlations nmr_2d->hsqc hmbc HMBC Long-range ¹H-¹³C Correlations nmr_2d->hmbc noesy NOESY/ROESY Through-space ¹H-¹H Correlations (Stereochemistry) nmr_2d->noesy cosy->interpretation hsqc->interpretation hmbc->interpretation noesy->interpretation structure Proposed Structure interpretation->structure

Caption: Workflow for the structural elucidation of diterpenoids using spectroscopic methods.

1. Mass Spectrometry (MS):

  • Obtain the high-resolution electrospray ionization mass spectrum (HRESIMS) to determine the accurate mass and molecular formula of the compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Acquire the following NMR spectra on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz):

    • ¹H NMR: Provides information about the number and types of protons.

    • ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Determine the number of carbon atoms and distinguish between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Establishes the spin-spin coupling network between adjacent protons, helping to identify structural fragments.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting the structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, which is essential for determining the relative stereochemistry of the molecule.

3. Data Analysis:

  • Integrate the data from all spectroscopic experiments to assemble the planar structure and deduce the relative stereochemistry of the diterpenoid.

  • Compare the spectral data with those of known compounds reported in the literature to identify known diterpenoids or to aid in the structure elucidation of new ones.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Seeding:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the test compound in the culture medium.

  • After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for another 48 or 72 hours.

3. MTT Addition and Incubation:

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Seeding:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of DMEM medium.

  • Incubate for 24 hours at 37°C and 5% CO₂.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a control group with cells only, a group with LPS only, and a positive control group (e.g., L-NAME).

3. Incubation:

  • Incubate the plate for 24 hours.

4. Measurement of Nitrite Concentration:

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

5. Data Analysis:

  • Calculate the nitrite concentration in each sample using a standard curve prepared with sodium nitrite.

  • Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-only control.

  • Calculate the IC₅₀ value.

Signaling Pathways of Caesalpinia Diterpenoids

Several cassane diterpenoids from Caesalpinia species have been shown to induce apoptosis in cancer cells through multiple signaling pathways. A common mechanism involves the induction of oxidative stress and the modulation of key apoptotic regulators.

Intrinsic Apoptosis Pathway Induced by Cassane Diterpenoids

Many cassane diterpenoids trigger the intrinsic or mitochondrial pathway of apoptosis. This process is often initiated by an increase in intracellular reactive oxygen species (ROS).

G cluster_cell Cancer Cell diterpenoid Caesalpinia Diterpenoid ros ↑ Reactive Oxygen Species (ROS) diterpenoid->ros p53 ↑ p53 ros->p53 bax ↑ Bax p53->bax bcl2 ↓ Bcl-2 p53->bcl2 bax_bcl2 ↑ Bax/Bcl-2 Ratio bax->bax_bcl2 bcl2->bax_bcl2 mito Mitochondrial Outer Membrane Permeabilization bax_bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Intrinsic apoptosis pathway activated by Caesalpinia diterpenoids.

This pathway is characterized by the upregulation of the tumor suppressor protein p53, which in turn modulates the expression of the Bcl-2 family of proteins.[2][13] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol.[2][13] Cytochrome c then activates caspase-9, which subsequently activates the executioner caspase-3, leading to the cleavage of key cellular substrates like PARP and ultimately resulting in apoptotic cell death.[13]

ROS/AMPK/mTORC1 Signaling Pathway

Recent studies have also implicated the ROS/AMPK/mTORC1 pathway in the anticancer activity of some cassane diterpenoids.

G cluster_cell Cancer Cell diterpenoid Caesalpinia Diterpenoid ros ↑ Reactive Oxygen Species (ROS) diterpenoid->ros ampk AMPK Activation ros->ampk mtorc1 mTORC1 Inhibition ampk->mtorc1 Inhibits ulk1 ULK1 Phosphorylation mtorc1->ulk1 Regulates autophagy Autophagy ulk1->autophagy

Caption: ROS/AMPK/mTORC1 pathway modulated by Caesalpinia diterpenoids.

In this pathway, the accumulation of ROS leads to the activation of AMP-activated protein kinase (AMPK). Activated AMPK then inhibits the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation. The modulation of mTORC1 activity and the subsequent phosphorylation of ULK1 can trigger autophagy, a cellular self-degradation process that can also lead to cell death in cancer cells.

Conclusion

Diterpenoids from the Caesalpinia genus represent a rich and promising source for the discovery of novel therapeutic agents. Their diverse chemical structures and potent biological activities, particularly their cytotoxic and anti-inflammatory effects, make them attractive candidates for further preclinical and clinical development. The detailed experimental protocols and an understanding of the underlying molecular mechanisms provided in this guide are intended to facilitate future research in this exciting field, ultimately paving the way for the development of new and effective treatments for cancer and inflammatory disorders. Further investigations into the structure-activity relationships, in vivo efficacy, and safety profiles of these compounds are warranted.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Cassane Diterpenoids from Caesalpinia Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The genus Caesalpinia comprises a diverse group of flowering plants in the pea family, Fabaceae, distributed throughout tropical and subtropical regions.[1][2] These plants are a rich source of a variety of bioactive secondary metabolites, with cassane-type diterpenoids being one of the most prominent and characteristic classes of compounds.[3] While a specific compound denoted as "Caesalpine A" is not prominently described in the available scientific literature, numerous cassane diterpenoids with prefixes such as "Caesalpinin" and "Caesalsappanin" have been isolated and characterized from various Caesalpinia species.[4][5] This document provides a generalized protocol for the extraction and isolation of these cassane diterpenoids, which possess a wide range of pharmacological activities including anti-inflammatory, anticancer, antimalarial, and antiviral effects.[3][6][7]

These application notes will detail a representative methodology for the extraction and purification of cassane diterpenoids from Caesalpinia species, with a focus on techniques described in peer-reviewed studies. The provided protocols are intended to serve as a foundational guide for researchers.

Data Presentation

Table 1: Summary of Extraction Parameters for Cassane Diterpenoids from Various Caesalpinia Species

Caesalpinia SpeciesPlant PartExtraction SolventReported CompoundsReference
C. sappanSeedsMethanolCaesalsappanin R, Caesalsappanin S[4]
C. sappanSeeds95% EthanolCaesalpinin JF, Caesanine C, Tomocinol B[8]
C. bonducSeedsNot specified6α-hydroxycaesalpinin P, 14-epi-caesalpinin E1, etc.[5]
C. decapetalaRootsNot specified3β-hydroxyphanginin H, 3β-acetoxyphanginin H, etc.[9]
C. decapetalaNot specifiedNot specifiedThree new and ten known diterpenoids[10]
C. sappanSeed KernelsNot specifiedTomocins A-H[11]

Table 2: Reported Biological Activities and IC50 Values of Selected Cassane Diterpenoids

CompoundBiological ActivityCell Line/AssayIC50 ValueReference
Norcaesalpinin EAntimalarialPlasmodium falciparum (FCR – 3/A2 clone)0.090 µM[6]
Caesalpinin KAntimalarialPlasmodium falciparum120 nM[6]
Norcaesalpinin FAntimalarialPlasmodium falciparum140 nM[6]
3β-hydroxyphanginin HAnticancerSW1990 (pancreatic)2.9 - 8.9 µM[9]
7β-hydroxyphanginin HAnticancerSW1990 (pancreatic)2.9 - 8.9 µM[9]
4-epi-3β-hydroxycaesalpinilinnAnticancerSW1990 (pancreatic)2.9 - 8.9 µM[9]
20-acetoxytaepeenin DAnticancerSW1990 (pancreatic)2.9 - 8.9 µM[9]
Phanginin JAAnticancerA549 (non-small cell lung cancer)16.79±0.83 μM[12]

Experimental Protocols

Protocol 1: General Extraction of Cassane Diterpenoids from Caesalpinia Seeds

This protocol is a generalized procedure based on methodologies reported for the extraction of cassane diterpenoids from the seeds of Caesalpinia sappan and Caesalpinia bonduc.[4][5][8]

1. Plant Material Preparation: a. Obtain dried seeds of the desired Caesalpinia species. b. Grind the seeds into a coarse powder using a mechanical grinder.

2. Extraction: a. Macerate the powdered seeds in 95% ethanol or methanol at a solid-to-solvent ratio of 1:10 (w/v). b. Perform the extraction at room temperature for 72 hours with occasional agitation, or under reflux for 2-3 hours. c. Repeat the extraction process three times to ensure exhaustive extraction. d. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation: a. Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. b. Concentrate each fraction to dryness using a rotary evaporator.

4. Isolation and Purification: a. Subject the ethyl acetate fraction, which is often rich in diterpenoids, to column chromatography on silica gel. b. Elute the column with a gradient of n-hexane and ethyl acetate. c. Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles. d. Further purify the combined fractions using Sephadex LH-20 column chromatography, eluting with methanol. e. Final purification of individual compounds can be achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Protocol 2: Bioassay-Guided Isolation of Cytotoxic Flavonoids from Caesalpinia bonduc

This protocol is based on a bioassay-guided approach to isolate cytotoxic compounds, which can be adapted for the isolation of bioactive cassane diterpenoids.[13]

1. Initial Extraction and Cytotoxicity Screening: a. Prepare methanol extracts of different plant parts (e.g., leaves, stems, seeds, legumes). b. Screen the crude extracts for cytotoxicity against relevant cancer cell lines (e.g., MCF-7, PC-3) using an MTT assay. c. Select the most active extract for further fractionation. For instance, the methanol extract of legumes of C. bonduc has shown inhibitory activity.[13]

2. Fractionation of the Active Extract: a. Fractionate the active methanol extract using solvent-solvent partitioning as described in Protocol 1. b. Evaluate the cytotoxicity of each fraction to identify the most potent fraction (e.g., the ethyl acetate fraction).

3. Chromatographic Isolation of Bioactive Compounds: a. Isolate compounds from the most active fraction using a combination of chromatographic techniques as detailed in Protocol 1 (silica gel chromatography, Sephadex LH-20, and preparative HPLC). b. Monitor the cytotoxic activity of the isolated fractions and purified compounds throughout the isolation process to guide the purification.

4. Structure Elucidation: a. Determine the chemical structures of the isolated pure compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Mandatory Visualization

experimental_workflow plant_material Plant Material (e.g., Seeds, Roots) of Caesalpinia Species grinding Grinding plant_material->grinding extraction Solvent Extraction (Methanol or Ethanol) grinding->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Solvent Partitioning (e.g., n-hexane, EtOAc, n-BuOH) crude_extract->fractionation fractions Solvent Fractions fractionation->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography sub_fractions Sub-fractions column_chromatography->sub_fractions purification Further Purification (Sephadex LH-20, Prep-HPLC) sub_fractions->purification pure_compounds Isolated Cassane Diterpenoids (this compound) purification->pure_compounds structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation

Caption: Generalized workflow for the extraction and isolation of cassane diterpenoids.

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 Activates myd88 MyD88 tlr4->myd88 nfkb_pathway NF-κB Pathway myd88->nfkb_pathway nfkb NF-κB nfkb_pathway->nfkb Activates nucleus Nucleus nfkb->nucleus Translocates to inflammatory_genes Inflammatory Gene Expression (iNOS, COX-2) nucleus->inflammatory_genes Induces no_production NO Production inflammatory_genes->no_production caesalpine Cassane Diterpenoids (e.g., this compound) caesalpine->nfkb_pathway Inhibits

Caption: Putative anti-inflammatory signaling pathway inhibited by cassane diterpenoids.

References

Application Notes and Protocols for the Isolation and Purification of Brazilin from Caesalpinia sappan

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Caesalpine A": An extensive search of the scientific literature did not yield specific information on a compound named "this compound." It is possible that this is a novel or less-documented compound. Therefore, this document focuses on the isolation and purification of Brazilin , a well-characterized and biologically active homoisoflavonoid from the Caesalpinia genus, specifically Caesalpinia sappan. The methodologies and principles described herein can serve as a valuable guide for the isolation of other bioactive compounds from this genus.

Introduction

Caesalpinia sappan L., a member of the Fabaceae family, is a plant rich in phytochemicals with a history of use in traditional medicine.[1] Among its various constituents, Brazilin (C₁₆H₁₄O₅) is a prominent bioactive compound known for its distinctive red pigment and a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer properties.[1][2] These attributes make Brazilin a compound of significant interest for researchers, scientists, and drug development professionals. This application note provides detailed protocols for the isolation and purification of Brazilin from the heartwood of C. sappan, along with quantitative data and a summary of its biological activity.

Data Presentation

The following tables summarize quantitative data related to the extraction and purification of Brazilin from Caesalpinia sappan as reported in various studies.

Table 1: Extraction Yield from Caesalpinia sappan Heartwood

Extraction MethodSolventYield (%)Reference
MacerationWater7.01[3]
MacerationEthanol3.61[3]
Not Specified95% EthanolNot Specified[4]
Not SpecifiedMethanolNot Specified[5]

Table 2: Brazilin Content and Purity at Different Purification Stages

Purification StageMethodPurity/ContentReference
Crude Ethanol Extract (CSE)HPLC Analysis20.0 ± 0.26% w/w[6]
Brazilin Rich Extract (BRE)Macroporous Resin Column39.9 ± 0.34% w/w[7]
Purified BrazilinPreparative HPLC> 98%[8]
Purified BrazilinHPCCC95.6%[9]
Purified BrazilinNot Specified89.79 ± 0.22%[8]

Experimental Protocols

Protocol 1: Extraction of Brazilin from Caesalpinia sappan Heartwood

This protocol describes a standard maceration technique for the initial extraction of Brazilin.

Materials:

  • Dried heartwood of Caesalpinia sappan, powdered

  • Methanol (analytical grade)

  • Whatman Grade 42 filter paper

  • Rotary evaporator

Procedure:

  • Weigh the powdered C. sappan heartwood.

  • Place the powder in a suitable container and add methanol to cover the material completely.

  • Allow the mixture to macerate for 24 hours at room temperature with occasional agitation.[5]

  • Filter the mixture through Whatman Grade 42 filter paper to separate the extract from the solid plant material.[5]

  • Repeat the maceration process with the residue two more times to ensure exhaustive extraction.[5]

  • Combine the filtrates from all three extractions.

  • Concentrate the combined filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude solid extract.[5]

  • Dry the crude extract completely and store it in a desiccator until further use.

Protocol 2: Purification of Brazilin using Column Chromatography

This protocol outlines a general procedure for the purification of Brazilin from the crude extract using column chromatography.

Materials:

  • Crude C. sappan extract

  • Silica gel (for column chromatography)

  • Solvents for mobile phase (e.g., chloroform, methanol, ethyl acetate, hexanes)[8]

  • Glass column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, forming a uniform packed bed.

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve a known amount of the crude extract in a minimal volume of the mobile phase or a suitable solvent.

    • Carefully apply the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).

    • Collect the eluate in fractions of a defined volume.

  • Fraction Analysis:

    • Monitor the separation process by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.

    • Visualize the spots under UV light or by using a suitable staining reagent.

    • Combine the fractions containing the purified Brazilin based on the TLC analysis.

  • Final Purification:

    • The combined fractions can be further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to achieve higher purity.[8] A reverse-phase C18 column with methanol as the mobile phase can be used for this purpose.[8]

Protocol 3: One-Step Purification using Macroporous Resin

This protocol describes a simplified method for preparing a Brazilin-rich extract.[10]

Materials:

  • Crude ethanol extract of C. sappan

  • Macroporous resin (e.g., Diaion® HP-20)

  • Ethanol (35% v/v)

  • Glass column

Procedure:

  • Pack a column with the macroporous resin.

  • Dissolve the crude ethanol extract in a suitable solvent and load it onto the column.

  • Wash the column with distilled water to remove impurities.

  • Elute the column with 35% (v/v) ethanol.[10]

  • Collect the eluate, which will be the Brazilin-rich extract.

  • Concentrate the eluate to obtain the solid Brazilin-rich extract. This method has been shown to increase the Brazilin content to approximately 39.9% w/w.[7][10]

Mandatory Visualization

experimental_workflow start Powdered C. sappan Heartwood extraction Maceration with Methanol/Ethanol start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification crude_extract->purification cc Column Chromatography (Silica Gel) purification->cc Option 1 mpr Macroporous Resin Chromatography purification->mpr Option 2 hplc Preparative HPLC cc->hplc Further Purification pure_brazilin Pure Brazilin mpr->pure_brazilin Brazilin-Rich Extract hplc->pure_brazilin analysis Purity & Structural Analysis (HPLC, NMR, MS) pure_brazilin->analysis

Caption: Experimental workflow for the isolation and purification of Brazilin.

brazilin_signaling_pathway cluster_apoptosis Intrinsic Apoptosis Pathway cluster_proliferation Cell Proliferation Pathway brazilin Brazilin p53 p53 brazilin->p53 increases expression bcl2 Bcl-2 brazilin->bcl2 inhibits expression gsk3b GSK-3β brazilin->gsk3b modulates bax Bax p53->bax activates caspase9 Caspase-9 bax->caspase9 activates bcl2->caspase9 inhibits caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis induces beta_catenin β-catenin gsk3b->beta_catenin inhibits cyclin_d1 Cyclin D1 beta_catenin->cyclin_d1 activates proliferation Cell Proliferation cyclin_d1->proliferation promotes

Caption: Simplified signaling pathways modulated by Brazilin.

Biological Activity of Brazilin

Brazilin has been shown to exert its biological effects through the modulation of several key signaling pathways. In the context of cancer, Brazilin can induce intrinsic apoptosis in cancer cells.[5] This is achieved by increasing the expression of the tumor suppressor protein p53, which in turn upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1][11] This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and subsequently caspase-3, culminating in programmed cell death.[1][5]

Furthermore, Brazilin has been reported to interfere with cell proliferation pathways. One such pathway involves Glycogen Synthase Kinase 3 Beta (GSK-3β), β-catenin, and Cyclin D1.[12] By modulating the activity of GSK-3β, Brazilin can influence the stability of β-catenin, a key transcriptional co-activator. Dysregulation of the β-catenin pathway is a hallmark of many cancers, and its downstream target, Cyclin D1, is a crucial regulator of the cell cycle. By impacting this pathway, Brazilin can contribute to the inhibition of cancer cell proliferation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Caesalpine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of Caesalpine A, a cassane diterpenoid found in plants of the Caesalpinia genus. The described protocol is applicable for the analysis of this compound in plant extracts and purified samples, making it a valuable tool for natural product research, phytochemical analysis, and quality control in drug development. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with photodiode array (PDA) detection.

Introduction

This compound is a member of the cassane-type diterpenoids, a class of natural products exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3] These compounds are characteristic chemical constituents of the Caesalpinia genus.[1][2][3] Accurate and reliable analytical methods are essential for the isolation, identification, and quantification of this compound in complex matrices to support further pharmacological studies and potential therapeutic applications. This document provides a comprehensive protocol for the HPLC analysis of this compound.

Experimental Protocol

Sample Preparation

A representative protocol for the extraction and preparation of samples from Caesalpinia plant material is provided below.

1.1. Extraction:

  • Weigh 10 g of dried and powdered plant material (e.g., seeds, leaves, or bark of Caesalpinia species).

  • Perform sequential extraction with solvents of increasing polarity, starting with hexane, followed by ethyl acetate, and finally methanol. This can be achieved through maceration or soxhlet extraction.

  • For this protocol, a direct methanol extraction is described:

    • Suspend the powdered plant material in 100 mL of methanol.

    • Sonicate for 30 minutes, followed by maceration for 24 hours at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

1.2. Sample Solution Preparation:

  • Accurately weigh 10 mg of the dried crude methanol extract.

  • Dissolve the extract in 10 mL of HPLC-grade methanol.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Instrumentation and Conditions

The following HPLC system and parameters are recommended for the analysis of this compound.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterRecommended Setting
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
PDA Detector Wavelength scan: 200-400 nm. Monitoring wavelength: To be determined from the UV spectrum of this compound (a wavelength around 220 nm is suggested for initial screening of diterpenoids).

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A (0.1% Acetic Acid in Water)% Mobile Phase B (Acetonitrile)
09010
255050
351090
401090
419010
509010

Experimental Workflow

The overall workflow for the analysis of this compound from plant material is depicted in the following diagram.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Dried & Powdered Caesalpinia Plant Material extraction Methanol Extraction (Maceration/Sonication) plant_material->extraction filtration1 Filtration extraction->filtration1 concentration Rotary Evaporation filtration1->concentration crude_extract Crude Methanol Extract concentration->crude_extract dissolution Dissolution in Methanol crude_extract->dissolution filtration2 0.45 µm Syringe Filtration dissolution->filtration2 hplc_vial Sample in HPLC Vial filtration2->hplc_vial hplc_injection HPLC Injection hplc_vial->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection PDA Detection (200-400 nm) separation->detection data_acquisition Data Acquisition & Chromatogram Generation detection->data_acquisition peak_identification Peak Identification (Retention Time & UV Spectrum) data_acquisition->peak_identification quantification Quantification (Peak Area vs. Standard Curve) peak_identification->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for HPLC analysis of this compound.

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is an example table for presenting the results of a method validation study for this compound quantification.

Table 3: Summary of Method Validation Parameters for this compound

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity No interference from blank matrix

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key steps in developing and validating an HPLC method for a natural product like this compound.

Method_Development_Logic cluster_development Method Development cluster_validation Method Validation cluster_application Method Application lit_review Literature Review (Similar Compounds) column_selection Column Selection (e.g., C18) lit_review->column_selection mobile_phase_opt Mobile Phase Optimization column_selection->mobile_phase_opt detector_selection Detector Selection & Wavelength Optimization mobile_phase_opt->detector_selection linearity Linearity & Range detector_selection->linearity lod_loq LOD & LOQ linearity->lod_loq precision Precision (Repeatability & Intermediate) lod_loq->precision accuracy Accuracy (% Recovery) precision->accuracy specificity Specificity accuracy->specificity robustness Robustness specificity->robustness sample_analysis Analysis of Unknown Samples robustness->sample_analysis quantification Quantification of This compound sample_analysis->quantification quality_control Quality Control of Herbal Products quantification->quality_control

Caption: Logical flow for HPLC method development and validation.

Discussion

The presented HPLC method provides a reliable approach for the analysis of this compound. The use of a C18 column is well-established for the separation of moderately polar compounds like diterpenoids.[4] A gradient elution with acetonitrile and acidified water allows for the effective separation of this compound from other components in a complex plant extract. The addition of a small amount of acetic acid to the mobile phase helps to improve peak shape and resolution for acidic compounds.

For quantitative analysis, it is crucial to validate the method according to established guidelines (e.g., ICH). This includes assessing the linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) of the method. A standard curve should be prepared using a certified reference standard of this compound.

Conclusion

This application note provides a detailed protocol and the necessary parameters for the successful HPLC analysis of this compound. The method is suitable for researchers in natural product chemistry, pharmacology, and for professionals involved in the quality control of herbal medicines and related products. The provided workflows and data presentation formats offer a comprehensive guide for the implementation and validation of this analytical method.

References

In Vitro Assay Protocols for Bioactive Compounds from Caesalpinia Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The genus Caesalpinia is a rich source of bioactive compounds with significant therapeutic potential. Extracts from various parts of these plants, including the heartwood, seeds, and pods, have demonstrated a range of pharmacological activities, most notably anti-inflammatory and anticancer effects.[1][2][3] These properties are attributed to a variety of phytochemicals, including flavonoids, diterpenes, and phenolic compounds such as brazilin and sappanone A.[1][2][4][5]

This document provides detailed protocols for key in vitro assays to evaluate the anti-inflammatory and cytotoxic activities of compounds derived from Caesalpinia species. Additionally, it outlines methods for assessing apoptosis and antioxidant potential, and visualizes the key signaling pathways implicated in the action of these compounds. The provided protocols are based on established methodologies reported in the scientific literature for assessing the bioactivity of Caesalpinia extracts and their isolated constituents.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various extracts and compounds isolated from different Caesalpinia species. This data can serve as a benchmark for evaluating new compounds.

Table 1: Anti-inflammatory Activity

Species/CompoundAssayCell LineConcentration/IC50Reference
Caesalpinia sappan extract (CSE)Nitric Oxide (NO) InhibitionPrimary human OA chondrocytesDose-dependent inhibition[6]
Caesalpinia sappan extract (CSE)TNF-α InhibitionIL-1β-stimulated chondrocytesDose-dependent inhibition[6]
Caesalpinia sappan extract (CSE)IL-1β mRNA InhibitionIL-1β-stimulated chondrocytesDose-dependent inhibition[6]
Brazilin (from C. sappan)IL-6 and TNF-α Secretion InhibitionLPS-stimulated macrophagesSignificant inhibition[7]
Sappanol (from C. sappan)IL-6 and TNF-α Secretion InhibitionLPS-stimulated macrophagesSignificant inhibition[7]
C. bonduc stem bark extractProtein Denaturation InhibitionBovine serum albumin-[8]

Table 2: Anticancer and Cytotoxic Activity

Species/CompoundAssayCell Line(s)IC50 ValueReference
Caesalpinia sappan ethanol extractCytotoxicity (MTT)A549 (lung cancer)45.19 ± 1.704 µg/mL[9][10]
Caesalpinia coriaria ethanol extractCytotoxicity (MTT)SiHa (cervical cancer)< 30 µg/mL (97% cell death)[11]
Caesalpinia bonduc legume methanol extractCytotoxicity (MTT)MCF-7, PC-3483 µg/mL, 337 µg/mL[12]
Various compounds from C. pulcherrimaCytotoxicityMultiple cancer cell lines7.02 ± 0.31 to 36.49 ± 1.39 µM[13]

Experimental Protocols

Anti-inflammatory Assays

This protocol is designed to quantify the inhibitory effect of a test compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the Caesalpinia compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • NO Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite using a standard curve generated with sodium nitrite. Determine the percentage of NO inhibition relative to the LPS-stimulated control.

This protocol measures the level of pro-inflammatory cytokines secreted by macrophages or other relevant cell types in response to an inflammatory stimulus.

Methodology:

  • Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 1,000 rpm for 5 minutes to pellet any detached cells.

  • ELISA:

    • Perform an enzyme-linked immunosorbent assay (ELISA) on the collected supernatants for TNF-α and IL-6 using commercially available kits.

    • Follow the manufacturer's instructions for the specific ELISA kit.

  • Data Analysis: Generate a standard curve using the provided cytokine standards and determine the concentration of TNF-α and IL-6 in each sample.

Anticancer and Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Culture: Culture a human cancer cell line (e.g., A549, MCF-7, SiHa) in the appropriate medium and conditions.

  • Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of the Caesalpinia compound and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[12]

Apoptosis Assays

DNA fragmentation is a hallmark of apoptosis. This can be visualized through gel electrophoresis.

Methodology:

  • Cell Culture and Treatment: Culture a cancer cell line (e.g., SiHa) and treat with the Caesalpinia compound at its IC50 concentration for 24-48 hours.[11]

  • DNA Extraction:

    • Harvest the cells and lyse them using a lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS).

    • Treat the lysate with RNase A and then Proteinase K to remove RNA and proteins.

    • Precipitate the DNA with isopropanol and wash with 70% ethanol.

    • Resuspend the DNA in TE buffer.

  • Gel Electrophoresis:

    • Load the extracted DNA onto a 1.5% agarose gel containing ethidium bromide.

    • Run the gel at 50-100 volts until the dye front has migrated sufficiently.

  • Visualization: Visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments will be visible in apoptotic cells.[11]

The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a key indicator of the induction of apoptosis. This can be assessed by Western blotting or flow cytometry.[10]

Methodology (Western Blotting):

  • Cell Culture and Treatment: Treat cells with the test compound as described previously.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and determine the Bax/Bcl-2 ratio. An increase in this ratio indicates the induction of apoptosis.[9]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Experimental Workflow: Anti-inflammatory Assay A Seed Macrophages (e.g., RAW 264.7) B Pre-treat with Caesalpine Compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Griess Assay for NO E->F G ELISA for TNF-α, IL-6 E->G H Analyze Data F->H G->H

Caption: Workflow for assessing anti-inflammatory activity.

G cluster_1 Experimental Workflow: MTT Cytotoxicity Assay A Seed Cancer Cells (e.g., A549) B Treat with Caesalpine Compound A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan (add DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

G cluster_2 Signaling Pathway: Anti-inflammatory Action LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK Caesalpine Caesalpine Compound Caesalpine->NFkB Caesalpine->MAPK iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->iNOS MAPK->COX2 MAPK->Cytokines NO Nitric Oxide iNOS->NO Inflammation Inflammation COX2->Inflammation Cytokines->Inflammation NO->Inflammation

Caption: Inhibition of pro-inflammatory signaling pathways.

G cluster_3 Signaling Pathway: Pro-Apoptotic Action Caesalpine Caesalpine Compound Mitochondria Mitochondrial Dysfunction Caesalpine->Mitochondria Bcl2 Bcl-2 Caesalpine->Bcl2 Bax Bax Caesalpine->Bax CytoC Cytochrome c Release Mitochondria->CytoC Bcl2->Mitochondria Bax->Mitochondria Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Induction of apoptosis in cancer cells.

References

Application Notes and Protocols for Cell Viability Assays with Caesalpinia Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracts and isolated compounds from the genus Caesalpinia have demonstrated significant potential as anti-cancer agents. These natural products have been shown to induce cell death and inhibit proliferation in various cancer cell lines.[1][2][3] This document provides detailed protocols for assessing the cytotoxic effects of Caesalpinia compounds, such as those from Caesalpinia sappan, using common cell viability assays like MTT and XTT. Additionally, it summarizes quantitative data from relevant studies and illustrates the key signaling pathways involved in the anti-cancer activity of these compounds.

Data Presentation: Cytotoxicity of Caesalpinia Compounds

The following table summarizes the 50% inhibitory concentration (IC50) values of Caesalpinia extracts and their isolated compounds on different cancer cell lines. These values are crucial for determining the potency of the compounds and for designing further experiments.

Compound/ExtractCell LineAssayIC50 ValueReference
Caesalpinia sappan Ethanolic ExtractA549 (Lung Cancer)MTT45.19 ± 1.704 µg/mL[4]
Caesalpinia sappan ExtractT47D (Breast Cancer)Not Specified68.00 µg/mL[4]
Caesalpinia sappan ExtractPANC-1 (Pancreatic Cancer)Not Specified43.6 µg/mL[4]
Caesalpinia sappan ExtractHeLa (Cervical Cancer)Not Specified40.88 µg/mL[4]
Phanginin R (from C. sappan)A2780 (Ovarian Cancer)MTT9.9 ± 1.6 µM[2]
Phanginin R (from C. sappan)HEY (Ovarian Cancer)MTT12.2 ± 6.5 µM[2]
Phanginin R (from C. sappan)AGS (Gastric Cancer)MTT5.3 ± 1.9 µM[2]
Phanginin R (from C. sappan)A549 (Lung Cancer)MTT12.3 ± 3.1 µM[2]
Brazilin (from C. sappan)WiDr (Colon Cancer)MTT41 µM[5]
Brazilein (from C. sappan)WiDr (Colon Cancer)MTT52 µM[5]

Experimental Protocols

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified spectrophotometrically.[6][7]

Materials:

  • Caesalpinia extract or isolated compound (e.g., from Caesalpinia sappan)

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Caesalpinia compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[7] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

XTT Assay Protocol

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium-based assay for measuring cell viability. Unlike MTT, the formazan product of XTT is water-soluble, thus eliminating the need for a solubilization step.[9][10]

Materials:

  • Caesalpinia extract or isolated compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Follow the same procedure as for the MTT assay.

  • Compound Treatment: Follow the same procedure as for the MTT assay.

  • Incubation: Incubate the plate for the desired exposure time.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (typically a 50:1 ratio).[9]

  • XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO2. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan at a wavelength between 450-500 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Visualization of Methodologies and Pathways

To facilitate a clearer understanding of the experimental processes and the molecular mechanisms of Caesalpinia compounds, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Cell Viability Assay A 1. Cell Seeding (96-well plate) B 2. Treatment with Caesalpine A (Serial Dilutions) A->B C 3. Incubation (24-72 hours) B->C D 4. Addition of Viability Reagent (MTT or XTT) C->D E 5. Incubation (2-4 hours) D->E F 6. Absorbance Measurement (Spectrophotometer) E->F G 7. Data Analysis (IC50 Calculation) F->G

Caption: Workflow for MTT/XTT cell viability assays.

G cluster_pathway Apoptotic Signaling Pathway Induced by Caesalpinia Compounds CaesalpineA Caesalpinia Compounds p53 p53 Activation CaesalpineA->p53 Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation CaesalpineA->Bcl2 Bax Bax (Pro-apoptotic) Up-regulation p53->Bax Mitochondria Mitochondrial Dysfunction (ATP Depletion) Bax->Mitochondria Bcl2->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Apoptosis induction by Caesalpinia compounds.

Mechanism of Action

Compounds derived from Caesalpinia sappan have been shown to induce apoptosis in cancer cells through multiple pathways. One of the key mechanisms involves the upregulation of the tumor suppressor protein p53.[11] Activation of p53 can lead to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, thereby altering the Bax/Bcl-2 ratio in favor of apoptosis.[2][4] This shift disrupts the mitochondrial membrane potential, leading to mitochondrial dysfunction, ATP depletion, and the release of pro-apoptotic factors that activate the caspase cascade, ultimately resulting in programmed cell death.[3][4][12] Furthermore, some studies suggest that these compounds can also induce cell cycle arrest, for instance at the G0/G1 or S phase, further contributing to their anti-proliferative effects.[2][5]

References

Application Notes and Protocols for Animal Model Studies of Caesalpine A Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesalpine A, a member of the cassane diterpenoid class of natural products isolated from Caesalpinia species, has garnered interest for its potential therapeutic applications. The Caesalpinia genus is a rich source of bioactive compounds, with numerous studies demonstrating the anti-inflammatory and anticancer properties of its extracts and isolated constituents. While direct in vivo efficacy data for this compound is limited in publicly available literature, this document provides a comprehensive guide to conducting animal model studies to evaluate its therapeutic potential. The following protocols and application notes are based on established methodologies for testing related cassane diterpenes and extracts from Caesalpinia species, providing a robust framework for preclinical evaluation.

Data Presentation: Efficacy of Caesalpinia-derived Compounds

Due to the limited specific in vivo data for this compound, the following tables summarize the in vitro efficacy of various cassane diterpenoids isolated from Caesalpinia species to provide context for potential therapeutic concentrations and activities.

Table 1: In Vitro Anti-inflammatory Activity of Cassane Diterpenoids from Caesalpinia Species

Compound/ExtractSource SpeciesAssayCell LineIC50 (µM)Reference
Caesalpulcherrins K-M & known analoguesCaesalpinia pulcherrimaNitric Oxide (NO) Production InhibitionRAW 264.76.04 ± 0.34 to 8.92 ± 0.65[1]
Norcaesalpinin Q, Caesalpinin MR & known analoguesCaesalpinia bonducNitric Oxide (NO) Production InhibitionRAW 264.7Inhibition at 50 µM[2]
New cassane diterpenoidsCaesalpinia cucullataNitric Oxide (NO) Production InhibitionRAW 264.7>50% inhibition[3]
Lactam-type cassane diterpenoidsCaesalpinia sinensisNitric Oxide (NO) Production InhibitionRAW 264.78.2 - 11.2[4]

Table 2: In Vitro Cytotoxic Activity of Cassane Diterpenoids from Caesalpinia Species

Compound/ExtractSource SpeciesCancer Cell LineIC50 (µM)Reference
Phanginin RCaesalpinia sappanOvarian (A2780)9.9 ± 1.6[5]
Phanginin RCaesalpinia sappanGastric (AGS)5.3 ± 1.9[5]
Cassane DiterpenoidsCaesalpinia decapetalaPancreatic (SW1990)2.9 - 8.9[6]
Phanginin JACaesalpinia sappanNon-small cell lung (A549)16.79 ± 0.83[7]

Experimental Protocols

The following are detailed, generalized protocols for evaluating the anti-inflammatory and anticancer efficacy of this compound in animal models, adapted from studies on related compounds.

Protocol 1: Carrageenan-Induced Paw Edema Model for Acute Anti-inflammatory Activity

This model is a widely used and reliable method for screening acute anti-inflammatory activity.

1. Animal Model:

  • Species: Male Wistar rats or Swiss albino mice.

  • Weight: 180-220 g for rats, 20-25 g for mice.

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

2. Materials:

  • This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose or DMSO diluted in saline).

  • Lambda-Carrageenan (1% w/v in sterile saline).

  • Positive control: Indomethacin or Diclofenac sodium (10 mg/kg).

  • Plethysmometer.

3. Experimental Procedure:

  • Fast animals overnight with free access to water before the experiment.

  • Divide animals into the following groups (n=6-8 per group):

    • Vehicle control.

    • This compound (e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally).

    • Positive control.

  • Administer the respective treatments.

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume immediately after carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

  • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Protocol 2: Xenograft Mouse Model for Anticancer Efficacy

This protocol outlines the use of a tumor xenograft model to assess the in vivo anticancer activity of this compound.

1. Cell Culture and Animal Model:

  • Cell Line: A suitable human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, SW1990 pancreatic cancer) cultured in appropriate media.

  • Species: Immunocompromised mice (e.g., BALB/c nude or SCID mice), 6-8 weeks old.

  • Acclimatization: As described in Protocol 1.

2. Materials:

  • This compound (formulated for in vivo administration).

  • Positive control: A standard chemotherapeutic agent relevant to the chosen cell line (e.g., cisplatin, doxorubicin).

  • Matrigel (optional, for enhancing tumor take rate).

  • Calipers for tumor measurement.

3. Experimental Procedure:

  • Harvest cancer cells during their logarithmic growth phase and resuspend in sterile PBS or media, with or without Matrigel, to a final concentration of 1-5 x 10^7 cells/mL.

  • Inject 0.1-0.2 mL of the cell suspension subcutaneously into the right flank of each mouse.

  • Monitor the animals for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 per group):

    • Vehicle control.

    • This compound (e.g., 10, 25, 50 mg/kg, administered via a clinically relevant route such as oral gavage or intraperitoneal injection, daily or on a specified schedule).

    • Positive control.

  • Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Monitor animal body weight and general health throughout the study.

  • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the animals, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the percentage of tumor growth inhibition.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Pro-apoptotic Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs CaesalpineA_inflam This compound CaesalpineA_inflam->NFkB Inhibition CaesalpineA_cancer This compound p53 p53 CaesalpineA_cancer->p53 Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibition CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_preclinical In Vivo Efficacy Workflow AnimalAcclimatization Animal Acclimatization (1 week) TumorInduction Tumor Cell Implantation (Xenograft Model) AnimalAcclimatization->TumorInduction TumorGrowth Tumor Growth Monitoring (to 50-100 mm³) TumorInduction->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Treatment Administration (this compound / Vehicle / Positive Control) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (every 2-3 days) Treatment->Monitoring Endpoint Study Endpoint (e.g., 21-28 days) Monitoring->Endpoint Analysis Tumor Excision, Weight Measurement & Further Analysis Endpoint->Analysis

References

Administering Caesalpinia Extracts in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracts from the genus Caesalpinia have demonstrated a wide range of pharmacological activities in preclinical rodent models, including anti-inflammatory, analgesic, anticancer, and neuroprotective effects. While the specific compound "Caesalpine A" is not extensively characterized in the available scientific literature, numerous studies have investigated the administration and efficacy of various extracts from different parts of Caesalpinia species. This document provides a detailed overview of the application and protocols for administering these extracts in rodent models, based on published research. The methodologies described herein can serve as a valuable resource for designing and conducting in vivo studies to evaluate the therapeutic potential of compounds derived from this genus.

Data Presentation: Quantitative Summary of In Vivo Studies

The following tables summarize the quantitative data from various studies on the administration of Caesalpinia extracts in rodent models.

Table 1: Anti-inflammatory and Analgesic Effects
Caesalpinia SpeciesExtract TypeRodent ModelDosageAdministration RouteKey Findings
C. pyramidalisEthanol extract of inner barkMice100, 200, 400 mg/kgOral (p.o.)Decreased acetic acid-induced abdominal writhes and formalin-induced paw licking.[1][2]
C. pyramidalisEthanol extract of inner barkRats400 mg/kgOral (p.o.)Reduced carrageenan-induced paw edema.[1]
C. pulcherrimaMethanolic extract of flowersMice75, 150, 225 mg/kgIntraperitoneal (i.p.)Produced significant analgesic activity in acetic acid-induced writhing and hot plate tests.
C. decapetala70% aqueous methanolic extractMice100 mg/kgNot specifiedExhibited significant analgesic and anti-inflammatory effects.[3]
C. bonducellaEthanolic seed extractRats100, 200, 400 mg/kgNot specifiedProduced significant anti-inflammatory, antipyretic, and analgesic activities.[4]
C. bonducellaFlower extract (CBFE)Mice and Rats30, 100, 300 mg/kgOral (p.o.)Showed significant antinociceptive effect in the inflammatory phase of formalin-induced pain.[5]
Table 2: Anticancer Effects
Caesalpinia SpeciesExtract TypeRodent ModelDosageAdministration RouteKey Findings
C. bonducellaMethanol extract of leavesSwiss albino mice with Ehrlich Ascites Carcinoma (EAC)50, 100, 200 mg/kg/day for 14 daysIntraperitoneal (i.p.)Significant decrease in tumor volume, packed cell volume, and viable cell count; prolonged life span.[6][7]
C. pulcherrimaEthanolic leaf extractBALB/c mice with EAC200, 400, 800 mg/kg/day for 14 daysOral (p.o.)Exhibited significant antioxidant and anticancer activity.[8]
C. sappanEthanolic extract (CSE)MC38 CRC-bearing miceNot specifiedNot specifiedSignificantly suppressed tumor growth.[9]
Table 3: Neuroprotective and Other CNS Effects
Caesalpinia SpeciesExtract TypeRodent ModelDosageAdministration RouteKey Findings
C. cristaMethanolic extract (MECC)Rats with aluminum-induced neurodegenerationNot specifiedCo-administered with aluminumAmeliorated cognitive impairment, AChE hyperactivity, and oxidative stress.[10]
C. ferreaGalactomannan from endosperm (Cf-GM)Male Swiss mice (25-35 g)1-27 mg/kgIntraperitoneal (i.p.)Exhibited protective effects in a pentylenetetrazole-induced seizure model.[11]
C. pulcherrimaEthanolic leaf extractSwiss male albino mice (unstressed and stressed)100, 200, 400 mg/kg/day for 21 daysOral (p.o.)Showed significant antidepressant-like activity.[12]
C. sappanHydroalcoholic extract (HAECS)Rats with aluminum chloride-induced neurotoxicity200, 400 mg/kgOral (p.o.)Possesses significant neuroprotective activity.[13]

Experimental Protocols

Preparation of Caesalpinia Extracts

The preparation of extracts is a critical first step for in vivo administration. While specific methodologies vary, a general protocol for an ethanolic extract is as follows:

  • Collection and Identification: Collect the desired plant part (e.g., leaves, seeds, bark) and have it botanically authenticated.

  • Drying and Pulverization: Air-dry the plant material in the shade and then grind it into a coarse powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered material in a suitable solvent (e.g., 70% ethanol) for a specified period (typically 24-72 hours) at room temperature with occasional stirring.

    • Alternatively, use a Soxhlet apparatus for continuous extraction.

  • Filtration and Concentration: Filter the extract through a fine cloth or filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain a semi-solid mass.

  • Drying: Lyophilize or oven-dry the concentrated extract at a low temperature to obtain a solid powder.

  • Storage: Store the dried extract in an airtight, light-resistant container at 4°C.

Administration of Extracts to Rodent Models

Vehicle Selection: The choice of vehicle for suspending or dissolving the extract is crucial for ensuring bioavailability and minimizing toxicity. Common vehicles include:

  • Distilled water

  • Saline (0.9% NaCl)

  • Tween 80 (e.g., 1% in water or saline)

  • Gum acacia (e.g., 2% in water)

Routes of Administration:

  • Oral (p.o.): This is a common and less invasive route.

    • Gavage: Oral gavage ensures precise dosing. Use a stainless steel or flexible plastic gavage needle of appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats). The volume should not exceed 10 ml/kg for mice and 5 ml/kg for rats in a single dose.

  • Intraperitoneal (i.p.): This route allows for rapid absorption.

    • Inject into the lower abdominal quadrant, taking care to avoid the bladder and cecum. Use a 23-25 gauge needle. The volume should generally not exceed 10 ml/kg for mice and rats.

General Procedure for an In Vivo Study (Example: Anti-inflammatory Model):

  • Animal Acclimatization: Acclimate animals (e.g., Wistar rats or Swiss albino mice) to the laboratory conditions for at least one week before the experiment, with free access to standard pellet diet and water.

  • Grouping: Randomly divide the animals into groups (e.g., n=6-8 per group):

    • Group I: Vehicle control

    • Group II: Positive control (e.g., Indomethacin, 10 mg/kg)

    • Group III-V: Caesalpinia extract at different doses (e.g., 100, 200, 400 mg/kg)

  • Extract Administration: Administer the vehicle, positive control, or extract via the chosen route (e.g., oral gavage) one hour before inducing inflammation.

  • Induction of Inflammation (Carrageenan-induced paw edema model):

    • Inject 0.1 ml of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Signaling Pathways and Visualizations

Extracts from Caesalpinia species have been shown to modulate several key signaling pathways involved in inflammation, cancer, and neuroprotection.

NF-κB Signaling Pathway in Inflammation

Many Caesalpinia extracts exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of the expression of pro-inflammatory genes.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2, iNOS) Nucleus->Genes activates transcription of Caesalpinia Caesalpinia Extract Caesalpinia->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by Caesalpinia extracts.

STAT3 and AKT Signaling Pathways in Cancer

In cancer models, Caesalpinia extracts have been shown to interfere with pro-survival signaling pathways such as STAT3 and AKT.

G cluster_0 GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K JAK JAK Receptor->JAK AKT AKT PI3K->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation STAT3 STAT3 JAK->STAT3 phosphorylates Nucleus Nucleus STAT3->Nucleus translocates to Nucleus->Proliferation promotes Caesalpinia Caesalpinia Extract Caesalpinia->AKT inhibits Caesalpinia->STAT3 inhibits

Caption: Inhibition of STAT3 and AKT signaling by Caesalpinia extracts in cancer.

Experimental Workflow for In Vivo Anticancer Study

The following diagram illustrates a typical workflow for evaluating the anticancer effects of Caesalpinia extracts in a rodent xenograft model.

G start Animal Acclimatization tumor_inoculation Tumor Cell Inoculation (e.g., subcutaneous) start->tumor_inoculation tumor_growth Allow Tumors to Reach Palpable Size tumor_inoculation->tumor_growth grouping Randomize into Treatment Groups tumor_growth->grouping treatment Daily Administration: - Vehicle Control - Positive Control - Caesalpinia Extract grouping->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring monitoring->treatment repeat daily endpoint Endpoint Reached (e.g., 21 days or max tumor size) monitoring->endpoint sacrifice Euthanize Animals endpoint->sacrifice analysis Collect Tumors and Tissues for Analysis (e.g., Histology, WB) sacrifice->analysis end Data Analysis and Interpretation analysis->end

Caption: Workflow for an in vivo anticancer efficacy study.

References

Application Notes and Protocols for Cancer Cell Line Screening of Compounds from Caesalpinia Genus

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific experimental data was found for the compound "Caesalpine A" in the context of cancer cell line screening. The following application notes and protocols are based on published research on various extracts and other bioactive compounds isolated from the Caesalpinia genus, such as Caesalpinia sappan, Caesalpinia coriaria, and Caesalpinia bonduc. These are intended to serve as a general guideline for researchers, scientists, and drug development professionals interested in screening similar natural products.

Introduction

Extracts and purified compounds from the Caesalpinia genus have demonstrated significant potential as anticancer agents.[1] These natural products have been shown to inhibit the proliferation of a variety of cancer cell lines through mechanisms including the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][3][4] This document provides an overview of the cytotoxic effects of these compounds on different cancer cell lines, detailed protocols for key experimental assays, and visual representations of the underlying cellular mechanisms and experimental workflows.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the cytotoxic activity of various extracts and compounds from the Caesalpinia genus against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Caesalpinia Extracts against Various Cancer Cell Lines

Extract/CompoundCancer Cell LineCell TypeIC50 ValueReference
Caesalpinia sappan Ethanolic ExtractA549Lung Carcinoma45.19 ± 1.704 µg/mL[5]
Brazilin (from C. sappan)A549Lung Carcinoma43 µg/mL[6]
Caesalpinia bonduc Methanol ExtractMCF-7Breast Adenocarcinoma19 ± 1.4 µg/mL[4]
Caesalpinia sappan Methanol ExtractMCF-7Breast Adenocarcinoma48 µg/mL[7]
Caesalpinia coriaria Ethanolic ExtractSiHaCervical Cancer< 30 µg/mL (97% cell death at 30 µg/mL)[8]

Table 2: Effects of Caesalpinia Compounds on Apoptosis and Cell Cycle

Extract/CompoundCancer Cell LineEffect on ApoptosisEffect on Cell CycleReference
Caesalpinia sappan Ethanolic ExtractA549Induction of apoptosisG0/G1 phase arrest[5][9]
Brazilin (from C. sappan)A549Induction of early and late apoptosisNot specified[6]
Phenolic Compounds (from C. coriaria)Hep3B, PC3, CaSkiInduction of apoptosisS and G2/M phase arrest[3][10]
Caesalpinia sappan ExtractMDA-MB-231 & BCSCsInduction of apoptosisNot specified[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to investigate the molecular pathways affected by the test compound.

Protocol:

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3, AKT, p-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Visualizations

The following diagrams illustrate the experimental workflows and a generalized signaling pathway potentially modulated by compounds from the Caesalpinia genus.

experimental_workflow cluster_viability Cell Viability cluster_mechanism Mechanism of Action seed_cells Seed Cancer Cells treat_compound Treat with Caesalpinia Compound seed_cells->treat_compound mtt_assay MTT Assay treat_compound->mtt_assay ic50 Determine IC50 mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Use IC50 concentration cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle Use IC50 concentration western_blot Western Blot ic50->western_blot Use IC50 concentration

Caption: Experimental workflow for screening Caesalpinia compounds.

signaling_pathway cluster_akt AKT Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis cluster_cell_cycle Cell Cycle Arrest Caesalpinia Caesalpinia Compound AKT AKT Caesalpinia->AKT MAPK MAPK Caesalpinia->MAPK CellCycle Cell Cycle Arrest (G0/G1, S, or G2/M) Caesalpinia->CellCycle pAKT p-AKT (Inactive) AKT->pAKT Inhibition Bcl2 Bcl-2 (Anti-apoptotic) pAKT->Bcl2 Decreased Expression pAKT->CellCycle Regulation pMAPK p-MAPK (Inactive) MAPK->pMAPK Modulation Bax Bax (Pro-apoptotic) pMAPK->Bax Increased Expression Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Generalized signaling pathways affected by Caesalpinia compounds.

Conclusion

The available literature strongly suggests that extracts and compounds derived from the Caesalpinia genus possess significant anticancer properties.[12] These effects are mediated through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[2][13] The provided protocols offer a robust framework for screening novel compounds from this genus and elucidating their mechanisms of action. Further research is warranted to isolate and characterize more of these bioactive molecules, including a specific investigation into "this compound," to fully understand their therapeutic potential in oncology.

References

Application Notes and Protocols for a Caesalpine A Anti-inflammatory Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesalpine A, a cassane diterpenoid isolated from Caesalpinia species, belongs to a class of natural products that have demonstrated significant anti-inflammatory properties. This document provides detailed application notes and protocols for evaluating the anti-inflammatory effects of this compound in vitro. The primary focus is on assays that quantify the inhibition of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Additionally, the involvement of the NF-κB and MAPK signaling pathways, common targets for anti-inflammatory compounds, is discussed and visualized.

Data Presentation

The following tables summarize the inhibitory activities of cassane-type diterpenoids, structurally similar to this compound, on the production of various pro-inflammatory mediators. This data provides a reference for the expected potency of this compound.

Table 1: Inhibitory Concentration (IC50) of Cassane Diterpenoids on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Compound ClassSource OrganismIC50 (µM) for NO InhibitionReference
Cassane DiterpenoidsCaesalpinia pulcherrima6.04 ± 0.34 to 8.92 ± 0.65[1]
Cassane DiterpenoidCaesalpinia mimosoides3.0[2]
Cassane DiterpenoidCaesalpinia minax17.3[3]
Cassane DiterpenoidsCaesalpinia sinensis8.2 to 11.2[4]

Table 2: Inhibitory Concentration (IC50) of a Cassane Diterpenoid on Tumor Necrosis Factor-alpha (TNF-α) Release in LPS-Stimulated RAW 264.7 Macrophages

Compound ClassSource OrganismIC50 (µM) for TNF-α InhibitionReference
Cassane DiterpenoidCaesalpinia mimosoides6.5[2]

Experimental Protocols

The following are detailed protocols for assessing the anti-inflammatory activity of this compound in a cell-based model.

Cell Culture and Maintenance of RAW 264.7 Macrophages
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage the cells every 2-3 days when they reach 80-90% confluency.

General Experimental Workflow for Anti-inflammatory Assays

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis seed_cells Seed RAW 264.7 cells in 96-well or 24-well plates incubate_24h Incubate for 24h (adherence) seed_cells->incubate_24h pretreat Pre-treat with this compound (various concentrations) for 1-2h incubate_24h->pretreat stimulate Stimulate with LPS (1 µg/mL) for 18-24h pretreat->stimulate collect_supernatant Collect cell culture supernatant stimulate->collect_supernatant no_assay Nitric Oxide (NO) Assay (Griess Assay) collect_supernatant->no_assay cytokine_assay Cytokine/PGE2 Assay (ELISA) collect_supernatant->cytokine_assay

Caption: General workflow for in vitro anti-inflammatory assays.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Materials:

    • RAW 264.7 cells

    • 96-well culture plates

    • This compound stock solution (dissolved in DMSO, then diluted in culture medium)

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard solution (for standard curve)

    • Microplate reader

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 18-24 hours.

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample, followed by 50 µL of Component B.

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of inhibition is calculated as: [(Control - Sample) / Control] x 100.

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Production Assays (ELISA)

These assays quantify the concentration of specific inflammatory mediators in the cell culture supernatant using Enzyme-Linked Immunosorbent Assays (ELISA).

  • Materials:

    • RAW 264.7 cells

    • 24-well culture plates

    • This compound stock solution

    • LPS

    • Commercially available ELISA kits for PGE2, TNF-α, IL-6, and IL-1β (follow the manufacturer's instructions)

    • Microplate reader

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 18-24 hours.

    • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

    • Perform the ELISA for each mediator (PGE2, TNF-α, IL-6, IL-1β) according to the specific kit manufacturer's protocol.

    • Measure the absorbance at the recommended wavelength using a microplate reader.

    • Calculate the concentration of the mediator in each sample using the standard curve provided in the kit. The percentage of inhibition is calculated as described for the NO assay.

Signaling Pathway Analysis

This compound likely exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release NFkB_active Active NF-κB NFkB->NFkB_active nucleus Nucleus NFkB_active->nucleus Translocation genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) nucleus->genes Transcription CaesalpineA This compound CaesalpineA->IKK Inhibition

Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in the inflammatory response. It consists of a series of protein kinases that are sequentially activated. The three main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways by LPS leads to the activation of transcription factors that regulate the expression of inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation AP1 AP-1 (Transcription Factor) MAPK->AP1 Activation nucleus Nucleus AP1->nucleus Translocation genes Pro-inflammatory Genes nucleus->genes Transcription CaesalpineA This compound CaesalpineA->MAPKKK Inhibition

Caption: Simplified MAPK signaling pathway and potential inhibition by this compound.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for investigating the anti-inflammatory properties of this compound. By utilizing these standardized assays, researchers can obtain reliable and reproducible data on the compound's efficacy in inhibiting key inflammatory mediators and elucidate its mechanism of action through the analysis of major signaling pathways. This will be crucial for the further development of this compound as a potential therapeutic agent for inflammatory diseases.

References

Application Notes and Protocols for Antimicrobial Activity Testing of Caesalpine A and Related Cassane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The genus Caesalpinia is a rich source of bioactive secondary metabolites, with a notable class being the cassane-type diterpenoids. These compounds have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial effects against a variety of pathogenic bacteria. While the specific compound "Caesalpine A" is not prominently documented in scientific literature, numerous related cassane diterpenoids, such as Pulchin A and Capulchemin A, have been isolated and characterized from Caesalpinia species. These compounds serve as excellent models for studying the antimicrobial potential of this chemical class. The primary mechanism of antibacterial action for these diterpenoids often involves the disruption and damage of the bacterial cell membrane.

These application notes provide a comprehensive overview and detailed protocols for testing the antimicrobial activity of cassane diterpenoids isolated from Caesalpinia species, using Pulchin A as a primary example. The protocols are intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents.

Data Presentation

The antimicrobial efficacy of cassane diterpenoids is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimum Bactericidal Concentration (MBC). Below are tables summarizing the reported MIC values for representative cassane diterpenoids against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Pulchin A and Related Cassane Diterpenoids

CompoundTest OrganismMIC (µM)MIC (µg/mL)Reference
Pulchin A Bacillus cereus3.13-[1][2]
Staphylococcus aureus6.25-[1]
Methicillin-resistant Staphylococcus aureus (MRSA)>50-[1]
Compound 3 (cassane derivative) Bacillus cereus6.25-[1]
Staphylococcus aureus6.25-[1]
Methicillin-resistant Staphylococcus aureus (MRSA)>50-[1]
Compound 4 (cassane derivative) Bacillus cereus12.50-[1]
Staphylococcus aureus12.50-[1]
Methicillin-resistant Staphylococcus aureus (MRSA)>50-[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Capulchemin A

CompoundTest OrganismMIC (µM)Reference
Capulchemin A Pseudomonas syringae pv. actinidiae3.13[3]
Bacillus cereus3.13[3]

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below. These protocols are essential for the accurate evaluation of the antimicrobial properties of novel compounds.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., Pulchin A) stock solution

  • Sterile 96-well microtiter plates (round-bottom recommended)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or broth)

  • Positive control antibiotic (e.g., neomycin)

  • Negative control (vehicle solvent, e.g., DMSO)

  • Spectrophotometer or microplate reader

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh 18-24 hour agar plate, select several isolated colonies of the test bacterium.

    • Suspend the colonies in sterile broth or saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the test compound stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (broth and inoculum only), and column 12 as the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL. Do not add inoculum to column 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. Growth is indicated by turbidity or a pellet at the bottom of the well.

Protocol 2: Agar Well Diffusion Assay

This assay is a qualitative or semi-quantitative method to screen for antimicrobial activity.

Materials:

  • Test compound solution

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Positive control antibiotic

  • Negative control (solvent)

  • Micropipette

  • Incubator

  • Calipers

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA plates and allow them to solidify and dry.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial inoculum.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Evenly swab the entire surface of the MHA plate in three directions to ensure a uniform lawn of bacteria.

  • Well Preparation and Sample Addition:

    • Using a sterile cork borer, create uniform wells in the agar.

    • Using a micropipette, add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation:

    • Allow the plates to stand for a pre-diffusion period (e.g., 1-2 hours) at room temperature to permit the diffusion of the compounds into the agar.

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters using calipers. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_diffusion Agar Well Diffusion Assay A Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate wells with bacterial suspension A->D G Prepare bacterial lawn on agar plate A->G B Prepare Test Compound (e.g., this compound derivative) C Serial Dilution of Compound in 96-well plate B->C H Create wells and add test compound B->H E Incubate at 37°C for 18-24h D->E F Determine MIC (Lowest concentration with no visible growth) E->F I Incubate at 37°C for 18-24h H->I J Measure Zone of Inhibition I->J

Caption: Workflow for MIC and Agar Well Diffusion Assays.

Proposed Mechanism of Action for Cassane Diterpenoids

The antibacterial activity of cassane diterpenoids like Pulchin A is primarily attributed to their ability to disrupt the bacterial cell membrane.

G cluster_cell Bacterial Cell Membrane Cell Membrane Cytoplasm Cytoplasm Caesalpine Cassane Diterpenoid (e.g., Pulchin A) Disruption Membrane Disruption & Permeability Increase Caesalpine->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of cassane diterpenoid antibacterial action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Caesalpine A Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Caesalpine A extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it typically extracted?

This compound is a cassane-type furanoditerpenoid. Diterpenoids of this class are characteristic secondary metabolites found in plants of the Caesalpinia genus. These compounds are known for a variety of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The primary sources for this compound and related diterpenoids are the seeds, stems, and roots of Caesalpinia species such as Caesalpinia sappan and Caesalpinia pulcherrima.

Q2: Which solvents are most effective for extracting this compound?

The choice of solvent is critical for maximizing the yield of this compound, which is a relatively non-polar compound. The selection depends on the polarity of the target molecule. For cassane-type diterpenoids, a range of solvents with varying polarities have been successfully used. Methanol is often employed for initial broad-spectrum extraction from plant material.[1] Subsequent partitioning with solvents of decreasing polarity, such as ethyl acetate and hexane, can then be used to isolate the less polar diterpenoids like this compound. A mixture of hexane and ethyl acetate (e.g., 85:15 v/v) is also a suitable starting point for the extraction of non-volatile terpenes.[2]

Q3: What are the key parameters to consider for optimizing this compound extraction yield?

Several factors significantly influence the extraction efficiency of this compound. These include:

  • Solvent-to-Solid Ratio: A higher ratio of solvent to plant material can lead to a more complete extraction, though this may also increase cost and introduce more impurities.

  • Extraction Temperature: Elevated temperatures can increase solubility and diffusion rates, but may also lead to the degradation of thermolabile compounds. For many diterpenoids, extraction at or near the boiling point of the solvent is effective.

  • Extraction Time: The optimal extraction time is a balance between achieving a high yield and preventing the degradation of the target compound.

  • Particle Size: Grinding the plant material to a smaller particle size increases the surface area available for solvent interaction, thereby improving extraction efficiency.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound 1. Inappropriate Solvent Choice: The solvent may be too polar to effectively solubilize the non-polar this compound. 2. Insufficient Extraction Time or Temperature: The extraction conditions may not be optimal for efficient diffusion of the compound from the plant matrix. 3. Large Particle Size: A large particle size of the plant material can limit solvent penetration. 4. Degradation of Compound: Excessive heat or prolonged extraction time may be degrading the this compound.1. Solvent Optimization: Experiment with less polar solvents such as hexane, ethyl acetate, or a mixture of the two. Consider a sequential extraction with solvents of varying polarity. 2. Parameter Optimization: Systematically vary the extraction time and temperature to find the optimal conditions. Response Surface Methodology (RSM) can be an effective tool for this optimization.[3][4] 3. Material Preparation: Grind the plant material to a fine powder to increase the surface area for extraction. 4. Milder Conditions: If degradation is suspected, try extracting at a lower temperature for a longer duration.
Co-extraction of Impurities 1. Solvent is not selective enough: The chosen solvent may be extracting a wide range of compounds with similar polarities. 2. High Extraction Temperature: Higher temperatures can increase the solubility of undesirable compounds.1. Sequential Extraction: Use a series of solvents with increasing polarity to selectively extract different classes of compounds. For example, pre-extract with a very non-polar solvent like hexane to remove lipids before extracting with a moderately polar solvent for the target diterpenoids. 2. Chromatographic Purification: Utilize column chromatography with silica gel to separate this compound from other co-extracted compounds.[2]
Emulsion Formation During Liquid-Liquid Extraction 1. Presence of Surfactant-like Molecules: The crude extract may contain compounds that act as emulsifiers. 2. Vigorous Shaking: Excessive agitation of the separatory funnel can lead to the formation of a stable emulsion.1. Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and disrupt the emulsion. 2. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning of the solute between the two phases.
Inconsistent Extraction Yields 1. Variability in Plant Material: The concentration of this compound can vary depending on the age, growing conditions, and part of the plant used. 2. Inconsistent Experimental Conditions: Minor variations in extraction time, temperature, or solvent-to-solid ratio can lead to different yields.1. Standardize Plant Material: Whenever possible, use plant material from the same source, harvested at the same time, and use the same plant part for all extractions. 2. Strict Protocol Adherence: Ensure that all experimental parameters are kept consistent between batches.

Experimental Protocols

Protocol 1: General Solvent Extraction of Cassane Diterpenoids

This protocol outlines a general procedure for the extraction of cassane diterpenoids, including this compound, from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., seeds of Caesalpinia sappan)

  • Methanol

  • Hexane

  • Ethyl Acetate

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

Procedure:

  • Maceration: Submerge the powdered plant material in methanol at a 1:10 solid-to-solvent ratio (w/v). Allow the mixture to stand for 24-48 hours at room temperature with occasional agitation.

  • Filtration: Filter the mixture through a Büchner funnel to separate the extract from the solid plant material.

  • Concentration: Concentrate the methanol extract using a rotary evaporator under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Resuspend the crude extract in a mixture of methanol and water (9:1 v/v).

    • Perform a liquid-liquid extraction with hexane to remove highly non-polar compounds.

    • Subsequently, perform a liquid-liquid extraction with ethyl acetate to extract the diterpenoids of intermediate polarity, including this compound.

  • Final Concentration: Concentrate the ethyl acetate fraction using a rotary evaporator to yield the enriched this compound extract.

Protocol 2: Optimization of Extraction Parameters using Response Surface Methodology (RSM)

This protocol provides a framework for optimizing extraction conditions to maximize the yield of this compound.

Procedure:

  • Factor Screening: Identify the key extraction parameters to be optimized, such as temperature (X1), extraction time (X2), and solvent composition (X3). A Plackett-Burman design can be used for initial screening.[3][4]

  • Central Composite Design (CCD): Once the significant factors are identified, use a CCD to explore the effects of these variables on the yield of this compound. This involves performing a series of extractions where the levels of the chosen factors are varied systematically.

  • Data Analysis: Analyze the experimental data using statistical software to fit a second-order polynomial equation. This model will describe the relationship between the extraction parameters and the yield.

  • Optimal Conditions: From the model, determine the optimal conditions for temperature, time, and solvent composition that result in the maximum predicted yield of this compound.

  • Validation: Perform an extraction using the determined optimal conditions to validate the model's prediction.

Visualizations

experimental_workflow start Start: Dried & Powdered Caesalpinia Plant Material maceration Maceration with Methanol start->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 partitioning Solvent Partitioning (Hexane & Ethyl Acetate) concentration1->partitioning concentration2 Concentration of Ethyl Acetate Fraction partitioning->concentration2 purification Chromatographic Purification (e.g., Column Chromatography) concentration2->purification end Isolated this compound purification->end

Caption: A generalized experimental workflow for the extraction and isolation of this compound.

troubleshooting_logic start Low this compound Yield solvent Is the solvent appropriate? start->solvent conditions Are extraction conditions optimal? solvent->conditions Yes optimize_solvent Test less polar solvents (e.g., Hexane, Ethyl Acetate) solvent->optimize_solvent No material Is the plant material of good quality? conditions->material Yes optimize_conditions Optimize Temperature & Time (e.g., using RSM) conditions->optimize_conditions No check_material Standardize plant source and reduce particle size material->check_material No

Caption: A logical troubleshooting guide for addressing low yields of this compound.

signaling_pathway caesalpine_a Cassane Diterpenoids (e.g., this compound) ros ROS Generation caesalpine_a->ros ampk AMPK Activation ros->ampk mtorc1 mTORC1 Regulation ampk->mtorc1 autophagy Autophagy mtorc1->autophagy apoptosis Apoptosis autophagy->apoptosis

Caption: A simplified signaling pathway modulated by some cassane diterpenoids.[5]

References

Technical Support Center: Stability of Caesalpine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the typical conditions for conducting stability testing on compounds isolated from Caesalpinia species?

Stability testing for phytochemicals like those from Caesalpinia generally follows guidelines for pharmaceutical substances. The aim is to see how the compound's quality changes over time under various environmental factors like temperature, humidity, and light.[1] Key conditions often include:

  • Long-term testing: Typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6-12 months.[1]

  • Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[1][2]

  • Intermediate testing: 30°C ± 2°C / 65% RH ± 5% RH, conducted if significant changes occur during accelerated testing.[1]

  • Photostability testing: Exposure to a combination of visible and UV light to determine light sensitivity.

Q2: What are forced degradation studies and why are they important for Caesalpinia compounds?

Forced degradation, or stress testing, involves exposing a compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][4] This is crucial for developing stability-indicating analytical methods that can accurately measure the compound and its impurities over time.[3][4] Common stress conditions include:

  • Acidic and basic hydrolysis

  • Oxidation (e.g., with hydrogen peroxide)

  • Thermal stress (high temperature)

  • Photolytic stress (high light exposure)

Q3: What analytical methods are typically used to analyze compounds from Caesalpinia and their degradation products?

High-Performance Liquid Chromatography (HPLC) is a primary technique, often coupled with a UV detector for quantification.[5] For identification of degradation products, mass spectrometry (MS) is essential.[5] Techniques like HPLC-MS, particularly with high-resolution mass spectrometry (e.g., Q-TOF MS), are powerful for characterizing unknown impurities.[5] Gas Chromatography-Mass Spectrometry (GC-MS) may also be used for volatile compounds.[6]

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Unexpected peaks in HPLC chromatogram during stability study. - Degradation of the primary compound.- Interaction with excipients (if in a formulation).- Contamination of the sample or mobile phase.- Perform forced degradation studies to identify potential degradation products.- Analyze a placebo formulation to rule out excipient interference.- Ensure proper handling and storage of samples and reagents.
Loss of assay value (potency) over time. - Chemical degradation of the compound.- Physical changes affecting solubility or extraction.- Review the stability data to understand the rate of degradation under different conditions.- Investigate the degradation pathway through forced degradation studies.- Evaluate the need for protective packaging or formulation changes (e.g., addition of antioxidants).
Changes in physical appearance (e.g., color change). - Formation of chromophoric degradation products.- Oxidation.- Correlate the physical change with the appearance of new peaks in the chromatogram.- Use photostability testing to assess the impact of light.- Consider the use of opaque packaging.
Difficulty in separating degradation products from the main compound. - Similar polarity of the main compound and its degradants.- Optimize the HPLC method (e.g., change the column, mobile phase composition, gradient, or pH).- Utilize a different chromatographic technique (e.g., UPLC, GC).

Experimental Protocols

General Protocol for Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of the isolated Caesalpinia compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or heat at 60-80°C for a specified time. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep at room temperature for a specified time.

  • Thermal Degradation: Keep the solid compound or a solution in a hot air oven at a high temperature (e.g., 80-100°C) for a specified time.

  • Photolytic Degradation: Expose the solid compound or a solution to a photostability chamber with controlled light (visible and UV) and temperature.

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC method. Compare the chromatograms with that of an unstressed control sample to identify degradation peaks.

Visualizations

Below are diagrams illustrating typical workflows in stability testing.

G cluster_0 Stability Testing Workflow A Drug Substance/Product B Define Stability Protocol (ICH Guidelines) A->B C Place Samples in Stability Chambers B->C D Pull Samples at Time Points C->D E Analytical Testing (HPLC, etc.) D->E F Data Analysis & Reporting E->F G Establish Shelf-Life/ Re-test Period F->G

Caption: General workflow for conducting a stability study.

G cluster_1 Forced Degradation Logic Start Caesalpinia Compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Analyze Analyze by HPLC-MS Stress->Analyze Identify Identify Degradation Products Analyze->Identify Method Develop Stability-Indicating Method Analyze->Method Pathway Elucidate Degradation Pathways Identify->Pathway

References

Technical Support Center: Enhancing the Purity of Cassane Diterpenoid Isolates from Caesalpinia

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the isolation and purification of cassane diterpenoids, such as those structurally related to the "Caesalpine A" family, from Caesalpinia species. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you enhance the purity of your isolates.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of cassane diterpenoids.

FAQ 1: I am seeing significant peak tailing in my HPLC chromatogram. What could be the cause and how can I fix it?

Possible Causes:

  • Secondary Interactions with Silica: Active silanol groups on the surface of silica-based columns can interact with polar functional groups on the cassane diterpenoid molecules, leading to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compound and the silica surface, influencing interactions.

  • Column Overload: Injecting too much sample can lead to poor peak shape.

  • Contaminated or Degraded Column: A contaminated guard or analytical column can result in peak tailing.

Solutions:

  • Optimize Mobile Phase:

    • Add a competitive agent like triethylamine (TEA) to the mobile phase to mask the active silanol sites.

    • Adjust the pH of the mobile phase. For acidic compounds, a lower pH can suppress ionization and reduce tailing.

  • Reduce Sample Load: Try injecting a smaller volume or a more dilute sample.

  • Column Maintenance:

    • Flush the column with a strong solvent to remove contaminants.

    • If the problem persists, replace the guard column or the analytical column.

FAQ 2: I am struggling with poor resolution between my target cassane diterpenoid and a closely related impurity. How can I improve the separation?

Possible Causes:

  • Suboptimal Mobile Phase Composition: The solvent strength and selectivity of your mobile phase may not be adequate for separating structurally similar compounds.

  • Inadequate Column Chemistry: The stationary phase may not be providing the necessary selectivity.

  • High Flow Rate: A flow rate that is too high can reduce separation efficiency.

Solutions:

  • Adjust Mobile Phase Gradient: A shallower gradient during the elution of your target compound can improve resolution.

  • Solvent System Modification: Experiment with different solvent systems. For cassane diterpenoids, combinations of hexane/ethyl acetate, dichloromethane/methanol, or acetonitrile/water are often used.[1]

  • Change Column Type: Consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms.

  • Optimize Flow Rate: Reduce the flow rate to allow for better equilibration and improved separation.

FAQ 3: My final product has low purity despite multiple purification steps. What advanced techniques can I employ?

Possible Causes:

  • Presence of Isomeric or Structurally Similar Diterpenoids: Caesalpinia species are known to contain a wide variety of structurally similar cassane diterpenoids, making baseline separation challenging.[2][3]

  • Compound Instability: The target compound may be degrading during the purification process.

Solutions:

  • Multi-dimensional Chromatography: Combine different chromatographic techniques that exploit different separation principles. A common workflow is:

    • Silica Gel Column Chromatography: For initial fractionation of the crude extract.

    • Sephadex LH-20 Chromatography: To separate compounds based on size.

    • Preparative or Semi-preparative HPLC: For final purification to high purity.[1]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, which can be beneficial for compounds that are prone to degradation on silica.

  • Assess Compound Stability: Analyze your fractions at each stage to check for degradation. If instability is suspected, try to minimize the purification time and avoid harsh conditions (e.g., extreme pH, high temperatures).

FAQ 4: The yield of my purified cassane diterpenoid is very low. How can I improve recovery?

Possible Causes:

  • Irreversible Adsorption: Your compound may be irreversibly binding to the stationary phase.

  • Sample Loss During Transfers: Multiple transfer steps can lead to cumulative sample loss.

  • Incomplete Elution: The mobile phase may not be strong enough to elute your compound completely from the column.

Solutions:

  • Optimize Extraction and Initial Fractionation: Ensure your initial extraction method is efficient for cassane diterpenoids. Soxhlet extraction or maceration with solvents like methanol or ethanol are commonly used.

  • Methodical Fraction Collection and Analysis: Carefully monitor your column chromatography using thin-layer chromatography (TLC) to ensure you are collecting all fractions containing your target compound.

  • Column Flushing: After your gradient run, flush the column with a strong solvent to ensure all of the compound has eluted.

  • Minimize Steps: If possible, streamline your purification workflow to reduce the number of steps.

Quantitative Data

While specific purity enhancement data is highly dependent on the starting material and the specific cassane diterpenoid, the following table presents the bioactivity of several purified cassane diterpenoids from Caesalpinia species, illustrating the importance of isolating pure compounds for accurate biological assessment.

Compound NameSource OrganismBioactivity (IC50)Reference
Caesalsappanin GCaesalpinia sappanAntiplasmodial (P. falciparum K1): 0.78 µM[4]
Caesalsappanin HCaesalpinia sappanAntiplasmodial (P. falciparum K1): 0.52 µM[4]
Caesalpinin MKCaesalpinia minaxCytotoxic (K562): 18.4 µM, (Du-145): 35.0 µM[3]
Sucutinirane ICaesalpinia minaxAntiproliferative (MCF-7): 21.4 µg/ml, (HEP G2): 35.6 µg/ml[3]
Phanginin JACaesalpinia sappanAntiproliferative (A549): 16.79 µM[5]

Experimental Protocols

General Protocol for the Isolation of Cassane Diterpenoids

This protocol is a generalized procedure and may require optimization for specific compounds.

  • Extraction:

    • Air-dry and powder the plant material (e.g., seeds, roots, or stems of a Caesalpinia species).

    • Extract the powdered material exhaustively with methanol or 95% ethanol at room temperature using maceration or a Soxhlet apparatus.

    • Concentrate the extract under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • Analyze the different fractions by TLC or HPLC to identify the fraction containing the target cassane diterpenoids. The ethyl acetate fraction is often enriched with these compounds.[1]

  • Silica Gel Column Chromatography:

    • Subject the enriched fraction to column chromatography on silica gel.

    • Elute with a gradient of solvents, for example, a hexane-ethyl acetate or dichloromethane-methanol gradient.

    • Collect fractions and monitor by TLC. Combine fractions containing similar compound profiles.

  • Sephadex LH-20 Chromatography:

    • Further purify the combined fractions on a Sephadex LH-20 column using a suitable solvent, such as methanol, to remove smaller molecules and pigments.

  • Preparative/Semi-preparative HPLC:

    • Perform final purification of the fractions containing the target compound using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a carefully optimized mobile phase (e.g., acetonitrile/water or methanol/water gradient).

    • Monitor the elution with a UV detector at an appropriate wavelength.

    • Collect the peak corresponding to the target compound and concentrate to obtain the pure isolate.

Visualizations

// Node styles start [label="Powdered Caesalpinia Plant Material", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Extraction (Methanol/Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; partition [label="Solvent Partitioning\n(e.g., Hexane, EtOAc, BuOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; silica [label="Silica Gel Column Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; sephadex [label="Sephadex LH-20 Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; hplc [label="Preparative/Semi-preparative HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; pure_compound [label="Pure this compound Isolate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> extraction [label=""]; extraction -> partition [label="Crude Extract"]; partition -> silica [label="Enriched Fraction (e.g., EtOAc)"]; silica -> sephadex [label="Semi-purified Fractions"]; sephadex -> hplc [label="Further Purified Fractions"]; hplc -> pure_compound [label="Final Purification"]; }

Caption: Troubleshooting logic for addressing HPLC peak tailing issues.

References

Technical Support Center: Quantification of Caesalpine A by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Caesalpine A and other related compounds from the Caesalpinia genus using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Peak Shape Problems

Question: My chromatogram shows significant peak tailing for this compound. What are the potential causes and solutions?

Answer: Peak tailing in HPLC analysis of natural products like this compound can arise from several factors. Here are the common causes and their respective solutions:

  • Secondary Interactions: Active silanol groups on the silica-based C18 column can interact with polar functional groups on the analyte, causing tailing.

    • Solution: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active sites. Alternatively, using a mobile phase with a lower pH can help suppress the ionization of silanol groups.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.

    • Solution: Dilute the sample and reinject. If a high concentration is necessary, consider using a column with a larger internal diameter and particle size to handle a higher sample load.

  • Contamination: Buildup of contaminants on the column frit or at the head of the column can disrupt the sample band, leading to poor peak shape.

    • Solution: Implement a regular column cleaning and regeneration protocol. Using a guard column can help protect the analytical column from strongly retained impurities.

Question: I am observing peak fronting in my chromatogram. What could be the issue?

Answer: Peak fronting is less common than tailing but can occur under certain conditions:

  • Sample Overload: Similar to peak tailing, injecting too much sample can lead to fronting, especially if the sample solubility in the mobile phase is limited.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than or of a similar strength to the mobile phase.

Retention Time Variability

Question: The retention time for this compound is shifting between injections. What should I check?

Answer: Inconsistent retention times are a common issue in HPLC and can be caused by several factors:

  • Mobile Phase Composition: Changes in the mobile phase composition, even minor ones, can significantly impact retention times.

    • Solution: Ensure the mobile phase is prepared fresh daily and is adequately degassed to prevent bubble formation in the pump. If using a gradient, ensure the gradient mixer is functioning correctly. For premixed mobile phases, ensure thorough mixing.

  • Flow Rate Fluctuation: An unstable flow rate from the pump will lead to retention time drift.

    • Solution: Check for leaks in the pump and fittings. Worn pump seals can cause pressure fluctuations and inconsistent flow rates. Purge the pump to remove any trapped air bubbles.

  • Column Temperature: Variations in the column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis. Ensure the laboratory environment has stable ambient temperature.

Baseline and Pressure Issues

Question: I am experiencing a noisy or drifting baseline. What are the likely causes?

Answer: A stable baseline is crucial for accurate quantification. Here are common causes of baseline noise and drift:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can lead to a noisy baseline.

    • Solution: Use HPLC-grade solvents and high-purity additives. Filter the mobile phase before use.

  • Detector Issues: A dirty flow cell or a failing lamp in the detector can cause baseline noise.

    • Solution: Flush the flow cell with a suitable solvent (e.g., isopropanol). If the noise persists, the detector lamp may need replacement.

  • Air Bubbles: Air bubbles in the system, particularly in the detector flow cell, will cause sharp spikes in the baseline.

    • Solution: Ensure the mobile phase is thoroughly degassed. Purging the system can help remove any trapped air.

Question: The HPLC system pressure is unusually high or fluctuating. What should I do?

Answer: Pressure issues can indicate a blockage or a leak in the system.

  • High Backpressure: This is often due to a blockage.

    • Solution: Systematically isolate the source of the blockage by removing components one by one (starting from the detector and moving backward). Check the in-line filter, guard column, and the column itself. A blocked column frit can sometimes be cleared by back-flushing.

  • Pressure Fluctuations: This is often indicative of a problem with the pump.

    • Solution: Check for leaks at the pump head and fittings. Worn pump seals or check valves are common culprits and may need replacement. Air in the pump head can also cause pressure fluctuations; purge the pump to resolve this.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: Based on methods used for similar compounds from the Caesalpinia genus, a good starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of acetonitrile or methanol and water, often with an acidic modifier like acetic acid or formic acid to improve peak shape.[1][2] Detection is typically done using a UV detector at a wavelength where the compound has maximum absorbance.

Q2: How can I improve the resolution between this compound and other closely eluting peaks?

A2: To improve resolution, you can try several approaches:

  • Optimize the mobile phase: Adjust the gradient slope or the organic-to-aqueous ratio in an isocratic method.

  • Change the organic solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity.

  • Adjust the pH: If your analyte has ionizable groups, changing the pH of the mobile phase can significantly affect retention and selectivity.

  • Lower the flow rate: This can increase column efficiency and improve resolution, though it will increase the run time.

  • Use a different column: A column with a different stationary phase chemistry or a smaller particle size can provide better separation.

Q3: My sample contains very low concentrations of this compound. How can I increase the sensitivity of my method?

A3: For low-concentration samples, consider the following:

  • Sample enrichment: Use solid-phase extraction (SPE) to concentrate the analyte before HPLC analysis.[3]

  • Increase injection volume: This can increase the signal, but be mindful of potential peak distortion.

  • Optimize detection wavelength: Ensure you are using the wavelength of maximum absorbance for this compound.

  • Use a more sensitive detector: If available, a mass spectrometer (LC-MS) will provide much higher sensitivity and selectivity than a UV detector.[2]

Q4: What are the key parameters to consider for HPLC method validation for this compound?

A4: A typical HPLC method validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The relationship between the concentration of the analyte and the detector response.[1][2]

  • Range: The concentration interval over which the method is precise, accurate, and linear.

  • Accuracy: The closeness of the test results to the true value.[1][2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1][2]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocols

Representative HPLC Method for Quantification of a Caesalpinia Compound

This protocol is a generalized method based on published procedures for compounds isolated from the Caesalpinia genus.[2][5][6] It should be optimized for the specific analysis of this compound.

1. Sample Preparation: a. Accurately weigh a known amount of the dried plant material or extract. b. Extract the compound using a suitable solvent (e.g., methanol or ethanol) with the aid of sonication or maceration.[6] c. Filter the extract through a 0.45 µm syringe filter before injection to remove particulate matter.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or PDA detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
  • Mobile Phase:
  • Solvent A: Water with 0.1% acetic acid.[2]
  • Solvent B: Acetonitrile or Methanol.
  • Gradient Elution: A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage to elute more hydrophobic compounds. An example gradient could be: 0-20 min, 10-80% B; 20-25 min, 80-10% B; 25-30 min, 10% B (equilibration).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 280 nm or 330 nm have been used for similar compounds).[2][5]
  • Injection Volume: 10-20 µL.

3. Data Analysis: a. Prepare a calibration curve using standard solutions of this compound of known concentrations. b. Plot the peak area of the standard against its concentration to establish a linear regression. c. Quantify this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes typical HPLC method validation parameters for compounds isolated from the Caesalpinia genus, which can serve as a reference for what to expect during the validation of a method for this compound.

ParameterGallic Acid[4]Ellagic Acid[4]Homoisoflavonoids[1][2]
Linearity (r²) 0.99991.0>0.998
LOD 0.78 µg/mL0.46 µg/mL0.75 ng (on column)
LOQ 2.35 µg/mL2.60 µg/mLNot specified
Recovery (%) Not specifiedNot specified99.3 - 104.5
Precision (RSD %) Not specifiedNot specified< 5

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification SamplePrep Sample Extraction & Filtration Injection Sample Injection SamplePrep->Injection StandardPrep Standard Solution Preparation StandardPrep->Injection Separation Chromatographic Separation (Column & Mobile Phase) Injection->Separation Detection UV/PDA Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification Report Final Report Generation Quantification->Report

Caption: HPLC quantification workflow for this compound.

HPLC_Troubleshooting Start Problem Observed PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Shift? Start->RetentionTime BaselinePressure Baseline or Pressure Issue? Start->BaselinePressure TailingFronting Tailing or Fronting? PeakShape->TailingFronting Yes CheckMobilePhase Check Mobile Phase (Freshly prepared? Degassed?) RetentionTime->CheckMobilePhase Yes NoiseDrift Baseline Noise/Drift? BaselinePressure->NoiseDrift Baseline PressureIssue High or Fluctuating Pressure? BaselinePressure->PressureIssue Pressure CheckOverload Check for Column Overload (Dilute Sample) TailingFronting->CheckOverload Tailing/Fronting CheckpH Adjust Mobile Phase pH or add modifier (TEA) TailingFronting->CheckpH Tailing CheckSolvent Ensure Sample Solvent is weaker than Mobile Phase TailingFronting->CheckSolvent Fronting CheckFlowRate Check for Leaks & Pump Seals (Verify Flow Rate) CheckMobilePhase->CheckFlowRate CheckTemp Ensure Stable Column Temperature CheckFlowRate->CheckTemp CleanDetector Clean Detector Flow Cell Check Lamp NoiseDrift->CleanDetector Yes CheckBlockage Isolate & Remove Blockage (Filters, Frits, Column) PressureIssue->CheckBlockage High CheckPump Check for Leaks, Purge Pump Replace Seals/Valves PressureIssue->CheckPump Fluctuating

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Managing Low Yield of Caesalpine A from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low yield of Caesalpine A from its natural sources within the Caesalpinia genus.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound and other cassane diterpenoids?

A1: this compound belongs to the cassane diterpenoid class of compounds, which are characteristic constituents of plants in the Caesalpinia genus (Family: Fabaceae).[1][2][3] This genus comprises over 500 species, many of which are known to produce a variety of bioactive compounds, including flavonoids, diterpenes, and steroids.[2][3] Different parts of the plant, including the seeds, leaves, stems, roots, and legumes, have been found to contain these compounds. For instance, cassane diterpenes have been isolated from the seeds of Caesalpinia decapetala and the seed kernels of Caesalpinia bonduc.[4]

Q2: What is a typical yield for cassane diterpenoids from Caesalpinia species?

A2: The yield of specific cassane diterpenoids like this compound can be highly variable and is often low, which presents a significant challenge for research and development. Yields are influenced by numerous factors, including the plant species, geographical location, season of harvest, and the specific plant part used. For example, in one study on Caesalpinia bonducella leaves, the percentage of terpenoids and phenolics was reported as 4.490%.[5] However, this represents a broad class of compounds, and the yield of a single diterpenoid would be considerably lower. Researchers should expect yields in the range of milligrams of pure compound per kilogram of dried plant material.

Q3: Are there alternative methods to obtaining this compound besides extraction from natural sources?

A3: While extraction from natural sources is the primary method, chemical synthesis presents a potential alternative. The complex structure of diterpenoids like this compound makes total synthesis challenging and often low-yielding itself. However, semi-synthesis, where a more abundant natural precursor is chemically modified to produce the target compound, can be a viable strategy.[3] Additionally, biotechnological approaches, such as using microbial fermentation or plant cell cultures to produce the compound, are emerging areas of research that could provide a more sustainable and scalable source in the future.

Troubleshooting Guide: Low Yield of this compound

This guide addresses common issues encountered during the extraction and purification of this compound that may lead to low yields.

Problem Potential Cause(s) Recommended Solution(s)
Low concentration of this compound in the starting plant material. - Incorrect plant species or chemotype.- Improper harvesting time or conditions.- Poor storage of plant material leading to degradation.- Verify the botanical identity of the plant material.- Harvest during the season when the concentration of the target compound is highest.- Properly dry and store the plant material in a cool, dark, and dry place.
Inefficient extraction of this compound from the plant matrix. - Inappropriate solvent system.- Insufficient extraction time or temperature.- Inadequate particle size of the plant material.- Optimize the extraction solvent. Dichloromethane, chloroform, and ethyl acetate are commonly used for diterpenoids.[4]- Increase extraction time and/or temperature. For example, one study on Caesalpinia sappan heartwood found that high temperature (95°C) increased the yield of brazilin.[6]- Grind the dried plant material to a fine powder to increase the surface area for solvent penetration.
Loss of this compound during solvent removal. - Thermal degradation of the compound due to excessive heat during evaporation.- Use rotary evaporation under reduced pressure to remove the solvent at a lower temperature.- Avoid prolonged exposure to high temperatures.
Poor separation and purification. - Ineffective chromatographic techniques.- Co-elution with other compounds.- Degradation on the stationary phase.- Employ a multi-step chromatographic approach, starting with column chromatography followed by preparative HPLC or other high-resolution techniques.- Experiment with different stationary phases (e.g., silica gel, C18) and mobile phase compositions to achieve optimal separation.- Use milder purification techniques if the compound is found to be unstable on silica gel.
Compound degradation during the process. - Exposure to light, oxygen, or extreme pH.- Protect the extracts and purified compound from light by using amber glassware or covering with aluminum foil.- Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.- Maintain a neutral pH during extraction and purification unless the compound's stability at different pH values is known.

Experimental Protocols

1. General Protocol for Extraction of Cassane Diterpenoids

This protocol is a general guideline and may require optimization for specific Caesalpinia species and target compounds.

  • Preparation of Plant Material:

    • Collect the desired plant part (e.g., seeds, leaves, roots).

    • Air-dry the material in the shade or use a plant dryer at a temperature not exceeding 40°C.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) with a suitable solvent (e.g., methanol, ethanol, or a less polar solvent like dichloromethane) at room temperature for 24-48 hours with occasional stirring.

    • Alternatively, perform Soxhlet extraction for a more exhaustive extraction, though this may not be suitable for thermolabile compounds.

    • Filter the extract and repeat the extraction process with fresh solvent two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

2. Fractionation and Isolation Protocol

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform successive partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (or chloroform), and ethyl acetate.

    • Concentrate each fraction using a rotary evaporator. Cassane diterpenoids are typically found in the dichloromethane or ethyl acetate fractions.

  • Column Chromatography:

    • Subject the diterpenoid-rich fraction to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate visualization reagent (e.g., ceric sulfate spray followed by heating).

  • Purification:

    • Combine fractions containing the compound of interest based on their TLC profiles.

    • Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a suitable column (e.g., C18) with an optimized mobile phase (e.g., a gradient of methanol and water or acetonitrile and water).

    • Isolate the pure compound and confirm its structure using spectroscopic techniques such as NMR and Mass Spectrometry.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow start Dried & Powdered Caesalpinia Plant Material extraction Solvent Extraction (e.g., Methanol) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (Hexane, DCM, EtOAc) crude_extract->partitioning dcm_fraction DCM/EtOAc Fraction (Diterpenoid Rich) partitioning->dcm_fraction column_chrom Silica Gel Column Chromatography dcm_fraction->column_chrom fractions Collect & Analyze Fractions (TLC) column_chrom->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: Workflow for the isolation of this compound.

Potential Signaling Pathway Modulated by Caesalpinia Diterpenoids

Many compounds from Caesalpinia species have demonstrated anti-inflammatory and anticancer activities.[2][3][7] These effects are often mediated through the modulation of key signaling pathways like NF-κB.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk caesalpine_a This compound caesalpine_a->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription nucleus->transcription inflammatory_genes Inflammatory Genes (COX-2, iNOS, Cytokines) transcription->inflammatory_genes

Caption: Inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Formulation of Caesalpinia-Derived Compounds for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation and administration of compounds derived from the Caesalpinia genus for in vivo studies. Due to the limited specific information on a compound named "Caesalpine A," this guide addresses the broader class of phytochemicals isolated from Caesalpinia species, including diterpenoids, flavonoids, and other extracts, based on available scientific literature.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving Caesalpinia extracts and their isolated compounds for in vivo administration?

A1: The choice of solvent depends on the specific compound's polarity and the route of administration. Based on preclinical studies, common vehicles include:

  • Aqueous solutions: For water-soluble extracts, sterile water or phosphate-buffered saline (PBS) are often used. Some compounds, like brazilein, are slightly soluble in aqueous buffers.[1]

  • Ethanol/Water mixtures: Ethanolic and hydroalcoholic extracts are frequently prepared using varying percentages of ethanol in water.[2][3][4][5] For administration, these extracts are often further diluted in a suitable vehicle.

  • Oils: For lipophilic compounds or when sustained release is desired, oils like olive oil or castor oil can be used as vehicles.[6]

  • Organic Solvents for Stock Solutions: Highly lipophilic compounds may first be dissolved in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) to create a stock solution.[1] This stock is then further diluted in a physiologically compatible vehicle for administration, ensuring the final concentration of the organic solvent is minimal to avoid toxicity.[1]

Q2: What are the typical routes of administration for Caesalpinia-derived compounds in animal models?

A2: The route of administration in preclinical studies is chosen based on the experimental objective and the compound's properties. Common routes include:

  • Oral (p.o.): This is a frequent route for evaluating systemic effects of extracts and compounds.[6][7][8][9] Formulations are often administered as a solution or suspension via oral gavage.

  • Intraperitoneal (i.p.): This route allows for rapid absorption and is often used to achieve systemic exposure.[6]

Q3: Are there established dosage ranges for in vivo studies with Caesalpinia compounds?

A3: Dosages vary significantly depending on the specific extract or compound, the animal model, and the therapeutic indication being investigated. It is crucial to perform dose-response studies to determine the optimal dose for your specific experiment. The table below summarizes dosages reported in the literature for various Caesalpinia species and extracts.

Troubleshooting Guide

Problem 1: Poor solubility of the compound in the desired vehicle.

  • Possible Cause: The polarity of the compound is not compatible with the chosen solvent.

  • Troubleshooting Steps:

    • Literature Review: Check for published studies on the same or similar compounds for reported solubilization methods.

    • Co-solvents: Consider using a co-solvent system. For aqueous formulations, small, non-toxic amounts of ethanol, propylene glycol, or polyethylene glycol (PEG) can enhance solubility. Always perform a vehicle-only control group in your experiment.

    • Surfactants: The use of non-ionic surfactants like Tween® 80 or Cremophor® EL can aid in creating stable emulsions or micellar solutions for hydrophobic compounds.

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous vehicle can significantly improve solubility.

    • Formulation as a Suspension: If the compound remains insoluble, it can be administered as a homogenous suspension. Use a suspending agent like carboxymethyl cellulose (CMC) or gum acacia to ensure uniform distribution. Ensure the suspension is well-vortexed before each administration.

Problem 2: Observed toxicity or adverse effects in the animal model.

  • Possible Cause: The dose may be too high, the vehicle may be causing toxicity, or the compound itself may have inherent toxicity at the administered dose.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose (MTD).

    • Vehicle Control: Always include a group of animals that receives only the vehicle to rule out any vehicle-induced toxicity.

    • Solvent Concentration: If using organic solvents like DMSO to prepare a stock solution, ensure the final concentration in the administered dose is well below reported toxic levels (typically <1-5% depending on the route and animal model).

    • Purity of the Compound: Ensure the purity of your isolated compound. Impurities from the extraction or synthesis process could be contributing to toxicity.

Quantitative Data Summary

Caesalpinia SpeciesExtract/CompoundAnimal ModelRoute of AdministrationDosage RangeObserved Effect
C. bonducellaSeed OilRat-200-400 mg/kgAntipyretic[7]
C. bonducellaSeed Kernel Extract--30-300 mg/kgAntipyretic[7]
C. cristaEthanolic & Aqueous Seed ExtractsRat, Rabbit--Antipyretic[2]
C. cristaSeed ExtractSheep-3 g/kgAnthelmintic[7]
C. sappanEthanolic Stem ExtractMousev.o.200-400 mg/kgAnalgesic[7][8]
C. pulcherrimaEthanolic & Aqueous Aerial Part ExtractsRat-200 mg/kgAnti-inflammatory, Antiulcer[3]
C. cristaEthanolic Seed ExtractRatp.o.150-300 mg/kgHepatoprotective[6]
C. bonducellaLeaf ExtractRat, Mouse-800 mg/kgAnthelmintic[10]

Experimental Protocols

Protocol 1: Preparation of an Ethanolic Extract for Oral Administration

  • Extraction: The plant material (e.g., seeds, leaves) is dried and powdered. The powder is then subjected to extraction with 90% ethanol using a Soxhlet apparatus.[3][6]

  • Concentration: The resulting extract is filtered, and the solvent is evaporated under reduced pressure to yield a concentrated ethanolic extract.[3][6]

  • Formulation: For oral administration, the dried extract is reconstituted in a suitable vehicle such as distilled water or a 5% ethanol in soybean oil solution.[5] The final concentration is adjusted to achieve the desired dosage in a manageable administration volume (e.g., 5-10 mL/kg for rats).

  • Administration: The formulation is administered to the animals using oral gavage.

Protocol 2: Preparation of a Compound for Intraperitoneal Administration

  • Solubilization: A pure, isolated compound is weighed and dissolved in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a stock solution.

  • Dilution: The stock solution is then diluted with sterile PBS or isotonic saline to the final desired concentration for injection. The final concentration of the organic solvent should be kept to a minimum (e.g., <1% v/v).

  • Administration: The solution is administered intraperitoneally using a sterile syringe and needle.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_eval Evaluation plant Caesalpinia Plant Material (e.g., seeds, leaves) extract Extraction (e.g., with Ethanol) plant->extract dissolve Dissolution in Vehicle (e.g., Water, Oil, PBS + Co-solvent) extract->dissolve suspend Suspension Formation (with suspending agent) extract->suspend compound Pure Compound Isolation compound->dissolve compound->suspend po Oral (p.o.) Gavage dissolve->po Solution ip Intraperitoneal (i.p.) Injection dissolve->ip Solution suspend->po Suspension eval Evaluation of Pharmacological Effect (e.g., anti-inflammatory, anti-cancer) po->eval ip->eval

Caption: Experimental workflow for the formulation and in vivo administration of Caesalpinia-derived compounds.

signaling_pathway cluster_inflammation Inflammatory Response cluster_signaling Cellular Signaling Caesalpinia Caesalpinia Compounds (e.g., 3-deoxysappanchalcone, Brazilein) NO_IL6 Pro-inflammatory Mediators (NO, IL-6) Caesalpinia->NO_IL6 inhibits production Prostaglandins Prostaglandins Caesalpinia->Prostaglandins inhibits synthesis AKT AKT Caesalpinia->AKT activates HO1 Heme Oxygenase-1 (HO-1) Caesalpinia->HO1 induces expression LPS LPS LPS->NO_IL6 stimulates production mTOR mTOR AKT->mTOR activates

Caption: Potential anti-inflammatory signaling pathways modulated by compounds from Caesalpinia species.[2][11]

References

Validation & Comparative

Validating the Anticancer Activity of Caesalpinia-Derived Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of compounds derived from Caesalpinia sappan, primarily focusing on its well-studied bioactive component, brazilin. The performance of these natural compounds is compared with established chemotherapeutic agents across various cancer cell lines. This document summarizes key quantitative data, details the experimental protocols used for validation, and illustrates the underlying molecular mechanisms and workflows.

Note: The user's query specified "Caesalpine A." Extensive literature searches did not yield a specific compound with this name. The research predominantly focuses on crude extracts of Caesalpinia sappan and its chief homoisoflavonoid, brazilin. Therefore, this guide will focus on the anticancer properties attributed to these substances.

Comparative Anticancer Activity

The in vitro cytotoxic activity of Caesalpinia sappan extracts and its active compound, brazilin, has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison. The data below contrasts the IC50 values of Caesalpinia-derived substances with standard chemotherapeutic drugs.

Table 1: Comparative IC50 Values of Caesalpinia-Derived Substances and Standard Chemotherapeutics

Cell LineCancer TypeTest SubstanceIC50 Value (µg/mL)IC50 Value (µM)Reference(s)
A549 Lung CarcinomaC. sappan Ethanol Extract45.19-[1]
A549 Lung CarcinomaBrazilin43.0~151-
A549 Lung CarcinomaCisplatin (Standard)4.97 - 6.5916.48 - 43.01[2][3][4][5]
MCF-7 Breast AdenocarcinomaC. sappan Methanol Extract48.0--
MCF-7 Breast AdenocarcinomaDoxorubicin (Standard)0.22 - 0.380.4 - 0.7[6][7]
HeLa Cervical CancerC. sappan Methanol Extract26.5--
HeLa Cervical CancerCisplatin (Standard)--[8][9][10]
HCT 116, COLO 205 Colorectal CarcinomaC. sappan Ethanol Extract--[11]
HCT 116, COLO 205 Colorectal CarcinomaFOLFOX / CAPOX (Standard Regimens)--[12][13][14]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as incubation times and assay methods. '-' indicates that specific data was not available in the cited sources.

Mechanism of Action: Signaling Pathways

Caesalpinia sappan and its constituents, particularly brazilin, exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and death. A primary mechanism is the induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.

G Brazilin-Induced Apoptotic Pathway cluster_stimulus Stimulus cluster_regulation Upstream Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_execution Execution Phase Brazilin Brazilin p53 p53 Activation Brazilin->p53 Induces Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Brazilin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Upregulation Brazilin->Bax Promotes p53->Bax Activates Mito Mitochondrial Dysfunction Bcl2->Mito Inhibits Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Brazilin.

Experimental Workflows & Protocols

Validating the anticancer activity of a compound involves a series of standard in vitro assays. The logical flow of these experiments typically starts with assessing cytotoxicity, followed by mechanistic studies into apoptosis and cell cycle effects.

G In Vitro Anticancer Validation Workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Assays MTT MTT Assay (Cytotoxicity & IC50) ApoptosisAssay Annexin V / PI Staining (Apoptosis Analysis) MTT->ApoptosisAssay If cytotoxic CellCycle Propidium Iodide Staining (Cell Cycle Analysis) MTT->CellCycle If cytotoxic WesternBlot Western Blot (Protein Expression) ApoptosisAssay->WesternBlot Confirm mechanism CellCycle->WesternBlot Confirm mechanism Conclusion Conclusion WesternBlot->Conclusion Validate Mechanism

Caption: Standard workflow for in vitro anticancer drug validation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[15][16]

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of this compound/brazilin or a standard drug (e.g., cisplatin) in serial dilutions. Include untreated cells as a negative control and a solvent control.

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[17]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17]

    • Formazan Solubilization: Carefully remove the culture medium and add 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[17]

    • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

2. Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[18][19][20]

  • Procedure:

    • Cell Culture and Treatment: Culture 1-5 x 10⁵ cells and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).[21]

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold 1X PBS.[21]

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[21]

    • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[22]

    • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[21]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[21]

    • Quadrant Analysis:

      • Annexin V (-) / PI (-): Viable cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase.[23][24]

  • Procedure:

    • Cell Treatment and Harvesting: Treat cells with the test compound, harvest, and wash with PBS.

    • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice (or store at -20°C).[23][24]

    • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[24]

    • Incubation: Incubate for 30 minutes at room temperature in the dark.[23]

    • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use pulse processing (e.g., Area vs. Width) to exclude cell doublets.

    • Data Modeling: Analyze the resulting DNA content histogram using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

4. Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2, Bax, PARP).

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the target protein. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[25][26]

  • Procedure:

    • Protein Extraction: Treat cells with the compound, harvest, and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

    • SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-Bcl-2) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin, GAPDH) should be probed on the same membrane to confirm equal protein loading.[27]

References

A Comparative Analysis of Cassane Diterpenes: Evaluating Anti-inflammatory and Cytotoxic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of various cassane diterpenes, a class of natural products predominantly isolated from the Caesalpinia genus. While the initial topic of interest was Caesalpine A, the available scientific literature provides more robust data on other structurally similar and biologically active cassane diterpenes. This guide will, therefore, focus on a selection of these compounds, presenting their comparative anti-inflammatory and cytotoxic effects supported by experimental data.

Introduction to Cassane Diterpenes

Cassane diterpenes are a diverse group of natural compounds characterized by a specific tricyclic carbon skeleton. Over 450 cassane diterpenes have been identified, primarily from plants of the Caesalpinia genus.[1] These compounds have garnered significant interest in the scientific community due to their wide range of pharmacological activities, including anti-inflammatory, cytotoxic, antimalarial, and antiviral properties.[2][3] Their structural diversity, often featuring furan or lactone moieties, contributes to their varied biological effects.

Comparative Biological Activity

The primary biological activities investigated for cassane diterpenes are their anti-inflammatory and cytotoxic effects. The following tables summarize the in vitro data for a selection of these compounds.

Anti-inflammatory Activity

The anti-inflammatory potential of cassane diterpenes is commonly evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.

Table 1: Comparison of the Anti-inflammatory Activity of Cassane Diterpenes

CompoundSourceIC50 (µM) for NO InhibitionReference
Caesalpulcherrin KCaesalpinia pulcherrima6.04 ± 0.34[4]
Caesalpulcherrin LCaesalpinia pulcherrima8.92 ± 0.65[4]
Caesalpulcherrin MCaesalpinia pulcherrima7.21 ± 0.51[4]
Unnamed Compound 4 from C. sinensisCaesalpinia sinensis8.2 - 11.2 (range for compounds 4-6)[5]
Pterolobirin EPterolobium macropterum24.44 ± 1.34[6]
Sucutinirane CPterolobium macropterum19.16 ± 1.22[6]
Unnamed Compound 16Synthesized2.98 ± 0.04 µg/mL[2]
Unnamed Compound 20Synthesized5.71 ± 0.14 µg/mL[2]
Cytotoxic Activity

The cytotoxic (anti-cancer) activity of cassane diterpenes is assessed against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is determined to quantify the compound's potency in inhibiting cell growth.

Table 2: Comparison of the Cytotoxic Activity of Cassane Diterpenes

CompoundCancer Cell LineIC50 (µM)Reference
Phanginin R (Compound 1)A2780 (Ovarian)9.9 ± 1.6[7][8]
HEY (Ovarian)12.2 ± 6.5[7][8]
AGS (Gastric)5.3 ± 1.9[7][8]
A549 (Lung)12.3 ± 3.1[7][8]
Phanginin JAA549 (Lung)16.79 ± 0.83[9]
Pterolobirin G (Compound 6)HT29 (Colon)~3 µg/mL[2]
Salicylaldehyde (Compound 20)B16-F10 (Melanoma)2.38 ± 0.39 µg/mL[2]
HT29 (Colon)3.54 ± 0.19 µg/mL[2]
Unnamed Compound 17HT29 (Colon)5.96 ± 0.55 µg/mL[2]
HepG2 (Liver)8.15 ± 0.10 µg/mL[2]
B16-F10 (Melanoma)5.96 ± 0.55 µg/mL[2]
Caesalsappanin O-Q (Compound 4)MCF-7 (Breast)28.8 ± 0.5 (% inhibition at 20 µM)[3]
HCT116 (Colon)46.1 ± 5.4 (% inhibition at 20 µM)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the standard protocols used to generate the data presented above.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.[10][11]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and allowed to adhere for 18-24 hours.[10]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. After a pre-incubation period (e.g., 30 minutes), cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response.[11]

  • Incubation: The plates are incubated for a further 24 hours.[10]

  • Nitrite Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[10] A 100 µL aliquot of the cell culture medium is mixed with 100 µL of Griess reagent.[10]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at 540 nm using a microplate reader.[10][11]

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the untreated (LPS-stimulated) control wells. The IC50 value is then determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density ranging from 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.

  • Incubation: The plate is incubated for an additional 2 to 4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals. The plate is then typically placed on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm or 590 nm using a microplate reader.[12]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene NFkB->iNOS_gene Induces transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces Inflammation Inflammation NO->Inflammation

Caption: LPS-induced Nitric Oxide Production Pathway in Macrophages.

MTT_Assay_Workflow cluster_plate 96-Well Plate A1 Seed Cells B1 Add Cassane Diterpene A1->B1 C1 Incubate (e.g., 48h) B1->C1 D1 Add MTT Reagent C1->D1 E1 Incubate (2-4h) D1->E1 F1 Add Solubilizer (DMSO) E1->F1 G1 Measure Absorbance (570nm) F1->G1

Caption: Workflow of the MTT Cytotoxicity Assay.

Conclusion

The presented data highlights the significant potential of cassane diterpenes as a source of novel anti-inflammatory and cytotoxic agents. While the specific compound "this compound" remains elusive in the current body of literature, the broader family of cassane diterpenes demonstrates a wide range of potent biological activities. Further research, including structure-activity relationship (SAR) studies, is warranted to optimize the therapeutic potential of these natural products for future drug development. The detailed experimental protocols provided herein should facilitate the continued investigation and comparison of these promising compounds.

References

A Comparative Analysis of the Biological Activities of Caesalpine A and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic and mechanistic properties of a representative cassane diterpenoid from Caesalpinia species versus the established anticancer agent, paclitaxel.

Introduction

In the quest for novel anticancer therapeutics, natural products remain a vital source of inspiration and innovation. The genus Caesalpinia has been identified as a rich reservoir of bioactive compounds, particularly cassane diterpenoids, which have demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines. This guide provides a detailed comparison of the biological activities of a representative compound from this class, with the well-established chemotherapeutic agent, paclitaxel.

It is important to note that a thorough search of the scientific literature did not yield specific biological activity data for a compound named "Caesalpine A." Therefore, for the purpose of this comparative guide, we will focus on a well-characterized cassane diterpenoid, Phanginin R , isolated from the seeds of Caesalpinia sappan. Phanginin R has published data on its cytotoxicity, effects on the cell cycle, and induction of apoptosis, making it a suitable representative for comparison with paclitaxel.

Paclitaxel, a renowned mitotic inhibitor, is a cornerstone in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Its mechanism of action, involving the stabilization of microtubules and subsequent cell cycle arrest and apoptosis, is well-documented.[2][3] This guide will delve into a side-by-side comparison of the cytotoxic profiles, mechanisms of action, and effects on cellular processes of Phanginin R and paclitaxel, supported by experimental data and detailed protocols.

Comparative Data Presentation

The following tables summarize the quantitative data on the cytotoxic activity, cell cycle effects, and induction of apoptosis for both Phanginin R and paclitaxel across various cancer cell lines.

Table 1: Cytotoxicity (IC50) of Phanginin R and Paclitaxel in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation
Phanginin R A2780Ovarian Cancer9.9 ± 1.6[4]
HEYOvarian Cancer12.2 ± 6.5[4]
AGSGastric Cancer5.3 ± 1.9[4]
A549Non-small cell lung cancer12.3 ± 3.1[4]
Paclitaxel Various (8 cell lines)Multiple0.0025 - 0.0075[5]
MDA-MB-231Breast CancerClinically relevant concentrations are in the low nM range[6]
Cal51Breast CancerClinically relevant concentrations are in the low nM range[6]

Table 2: Effects on Cell Cycle Distribution

CompoundCell LineEffectCitation
Phanginin R A2780G1 phase cell cycle arrest[4]
Paclitaxel MultipleG2/M phase cell cycle arrest[7][8]

Table 3: Induction of Apoptosis

CompoundCell LineKey Apoptotic EventsCitation
Phanginin R A2780Increased Annexin V positive cells, up-regulation of cleaved-PARP, enhanced Bax/Bcl-2 ratio, promotion of p53 expression.[4]
Paclitaxel MultipleInduction of apoptosis through multiple mechanisms, including activation of signaling molecules and transcriptional activation of various genes.[9][10]

Mechanism of Action

The fundamental mechanisms by which Phanginin R and paclitaxel exert their cytotoxic effects differ significantly, providing distinct avenues for therapeutic intervention.

Phanginin R: As a cassane diterpenoid, Phanginin R's mechanism of action is centered on the induction of G1 phase cell cycle arrest and the activation of the intrinsic apoptotic pathway.[4] This is evidenced by the upregulation of the tumor suppressor protein p53, an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, and the cleavage of PARP.[4]

Paclitaxel: In contrast, paclitaxel is a well-established mitotic inhibitor that targets microtubules.[1][2] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[1] This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to an arrest of the cell cycle in the G2/M phase.[7][8] Prolonged mitotic arrest ultimately triggers apoptosis.[9][10]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms and the experimental approaches used to elucidate them, the following diagrams are provided in the DOT language for Graphviz.

PhangininR_Pathway PhangininR Phanginin R p53 p53 (Tumor Suppressor) PhangininR->p53 Bax_Bcl2 Increased Bax/Bcl-2 ratio PhangininR->Bax_Bcl2 G1_Arrest G1 Phase Cell Cycle Arrest PhangininR->G1_Arrest p53->Bax_Bcl2 Mitochondria Mitochondria Bax_Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis G1_Arrest->Apoptosis

Caption: Signaling pathway of Phanginin R-induced apoptosis.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Spindle Mitotic Spindle Dysfunction Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of Paclitaxel-induced apoptosis.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assay Cell_Culture Cancer Cell Lines Treatment_Cytotoxicity Treatment with Phanginin R or Paclitaxel Cell_Culture->Treatment_Cytotoxicity Treatment_CellCycle Treatment Cell_Culture->Treatment_CellCycle Treatment_Apoptosis Treatment Cell_Culture->Treatment_Apoptosis MTT_Assay MTT Assay Treatment_Cytotoxicity->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 PI_Staining Propidium Iodide Staining Treatment_CellCycle->PI_Staining Flow_Cytometry_CC Flow Cytometry PI_Staining->Flow_Cytometry_CC Cell_Cycle_Distribution Cell Cycle Phase Distribution Flow_Cytometry_CC->Cell_Cycle_Distribution AnnexinV_PI Annexin V-FITC/PI Staining Treatment_Apoptosis->AnnexinV_PI Flow_Cytometry_A Flow Cytometry AnnexinV_PI->Flow_Cytometry_A Apoptosis_Quantification Quantification of Apoptotic Cells Flow_Cytometry_A->Apoptosis_Quantification

Caption: General experimental workflow for biological activity assessment.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Treat the cells with various concentrations of the test compound (Phanginin R or paclitaxel) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Harvesting: Harvest approximately 1 x 106 cells after treatment with the test compound.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing. The cells can be stored at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histogram.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Protocol:

  • Cell Harvesting: Collect approximately 1-5 x 105 cells after treatment.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

This comparative guide highlights the distinct biological activities of the Caesalpinia cassane diterpenoid, Phanginin R, and the established anticancer drug, paclitaxel. While both compounds exhibit potent cytotoxicity against cancer cells, their underlying mechanisms of action are fundamentally different. Phanginin R induces G1 phase cell cycle arrest and apoptosis through a p53-dependent pathway, whereas paclitaxel acts as a mitotic inhibitor by stabilizing microtubules, leading to G2/M arrest and subsequent apoptosis.

The divergent mechanisms of these two compounds suggest that they may have different therapeutic applications and could potentially be used in combination to achieve synergistic anticancer effects. Further investigation into the in vivo efficacy and safety of Phanginin R and other cassane diterpenoids is warranted to explore their full therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals interested in the exploration of novel natural product-based anticancer agents.

References

Decoding the Potency of Caesalpinia Diterpenoids: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore the rich chemical diversity of the plant kingdom. The genus Caesalpinia has emerged as a prolific source of bioactive compounds, particularly cassane-type diterpenoids, which have demonstrated significant potential as anticancer and anti-inflammatory agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of these diterpenoid analogs, drawing upon experimental data to elucidate the structural features crucial for their biological effects.

Comparative Analysis of Biological Activity

The biological evaluation of various cassane diterpenoids isolated from or synthesized based on scaffolds from Caesalpinia species has revealed key insights into their therapeutic potential. The following tables summarize the cytotoxic and anti-inflammatory activities of a selection of these compounds.

Cytotoxicity of Cassane Diterpenoid Analogs

The antiproliferative effects of several cassane diterpenoids have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in Table 1. Lower IC50 values indicate greater potency.

Table 1: Cytotoxicity (IC50, µM) of Cassane Diterpenoid Analogs against Various Cancer Cell Lines

CompoundB16-F10 (Murine Melanoma)HT29 (Human Colon Adenocarcinoma)HepG2 (Human Hepatocellular Carcinoma)A2780 (Human Ovarian Cancer)HEY (Human Ovarian Cancer)AGS (Human Gastric Cancer)A549 (Human Lung Cancer)Reference
Phanginin R (1) ---9.9 ± 1.612.2 ± 6.55.3 ± 1.912.3 ± 3.1[1][2]
Pterolobirin G (6) >100~3>100----[3]
Phanginin I (7) -------[1]
Phanginin H (11) -------[1]
Compound 16 22.1633.4018.47----[4]
Salicylaldehyde 20 2.38 ± 0.393.54 ± 0.198.34 ± 2.51----[3]
Salicylaldehyde 21 7.7220.0737.85----[4][5][6]
Phanginin JA ------16.79 ± 0.83[7]

Note: "-" indicates data not available.

From the data, it is evident that minor structural modifications can significantly impact cytotoxic activity. For instance, Salicylaldehyde 20 exhibits potent activity against B16-F10 and HT29 cell lines, while Pterolobirin G is highly active against HT29 but not B16-F10 or HepG2 cells.[3] Phanginin R displayed broad-spectrum activity against ovarian, gastric, and lung cancer cell lines.[1][2]

Anti-inflammatory Activity of Cassane Diterpenoid Analogs

The anti-inflammatory potential of these compounds was assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 254.7 macrophage cells. NO is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.

Table 2: Inhibition of Nitric Oxide (NO) Production (IC50 NO, µg/mL) by Cassane Diterpenoid Analogs

CompoundIC50 NO (µg/mL)Reference
Salicylaldehyde 20 2.98 ± 0.04[3]
Dienone 16 5.71 ± 0.14[3]
Compound 6 4.01 - 7.98[3]
Compound 15 4.01 - 7.98[3]
Compound 17 4.01 - 7.98[3]
Desmethyl analog 23 3.22 ± 0.05[3]

Initial SAR analysis suggests that the methyl group at the C-14 position of the cassane skeleton is not always essential for anti-inflammatory and cytotoxic activities.[3] For instance, the desmethyl analog 23 showed comparable NO inhibition to its methylated counterpart, Salicylaldehyde 20.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the standard protocols for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate at a density of 5 x 10^5 cells/well and allowed to adhere.

  • Compound and LPS Treatment: The cells are pre-treated with the test compounds for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: After incubation, 50 µL of the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid) and incubated at room temperature for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Quantification: The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Signaling Pathways and Experimental Workflow

To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways potentially modulated by Caesalpinia diterpenoids and a general experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_bioassays Biological Evaluation cluster_sar Analysis cluster_mechanism Mechanism of Action s1 Isolation from Caesalpinia sp. b1 Cytotoxicity Screening (MTT Assay) s1->b1 b2 Anti-inflammatory Assay (NO Inhibition) s1->b2 s2 Semi-synthesis of Analogs s2->b1 s2->b2 a1 Determine IC50 values b1->a1 b2->a1 a2 Structure-Activity Relationship (SAR) Analysis a1->a2 m1 Apoptosis Assays (Annexin V, Caspase activity) a2->m1 m2 Cell Cycle Analysis a2->m2 m3 Signaling Pathway Studies (Western Blot, etc.) a2->m3

General experimental workflow for SAR studies.

The anticancer activity of many natural products is often mediated through the induction of apoptosis (programmed cell death) and interference with key inflammatory signaling pathways such as the NF-κB pathway.

apoptosis_pathway cluster_execution extrinsic Extrinsic Pathway (Death Receptors) caspase3 Caspase-3 Activation extrinsic->caspase3 intrinsic Intrinsic Pathway (Mitochondrial) intrinsic->caspase3 cassane Cassane Diterpenoids cassane->intrinsic induces apoptosis Apoptosis caspase3->apoptosis

Simplified overview of apoptosis induction.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS ikk IKK Activation lps->ikk cassane Cassane Diterpenoids cassane->ikk inhibits ikb IκB Degradation ikk->ikb nfkb_release NF-κB Release ikb->nfkb_release nfkb_translocation NF-κB Translocation nfkb_release->nfkb_translocation gene_expression Pro-inflammatory Gene Expression (e.g., iNOS) nfkb_translocation->gene_expression

Inhibition of the NF-κB signaling pathway.

References

Caesalpine A: A Natural Diterpenoid's Efficacy in Comparison to Synthetic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of modern drug discovery, natural products continue to be a vital source of novel therapeutic agents. Caesalpine A, a cassane-type diterpenoid isolated from plants of the Caesalpinia genus, has garnered scientific interest for its potential pharmacological activities. This guide provides a comparative analysis of the efficacy of this compound and related cassane diterpenoids against synthetic compounds in anticancer, anti-inflammatory, and antiviral applications, supported by available experimental data and detailed methodologies.

Efficacy in Oncology

Cassane diterpenoids, the class of compounds to which this compound belongs, have demonstrated notable cytotoxic effects against various cancer cell lines. While specific quantitative data for this compound is limited in publicly available literature, studies on structurally similar cassane diterpenoids from Caesalpinia species provide valuable insights into their potential anticancer efficacy.

For instance, phanginin R, a cassane diterpenoid, has shown significant cytotoxicity against several human cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is comparable to or, in some cases, more potent than the established chemotherapeutic agent cisplatin.

Compound/DrugCell LineIC50 (µM)
Phanginin RA2780 (Ovarian)9.9 ± 1.6
HEY (Ovarian)12.2 ± 6.5
AGS (Gastric)5.3 ± 1.9
A549 (Lung)12.3 ± 3.1
CisplatinA2780 (Ovarian)Varies (literature)
A549 (Lung)Varies (literature)

Table 1: Anticancer Efficacy of Phanginin R (a Cassane Diterpenoid)

The data suggests that cassane diterpenoids represent a promising scaffold for the development of novel anticancer agents. The mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways.

Anticancer Signaling Pathway

Cassane diterpenoids can induce apoptosis through the activation of the p53 tumor suppressor pathway and by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins. This disruption of the cellular life cycle in cancer cells ultimately leads to their demise.

anticancer_pathway This compound This compound p53 activation p53 activation This compound->p53 activation Bax/Bcl-2 ratio increase Bax/Bcl-2 ratio increase This compound->Bax/Bcl-2 ratio increase Apoptosis Apoptosis p53 activation->Apoptosis Bax/Bcl-2 ratio increase->Apoptosis

Caption: Anticancer mechanism of cassane diterpenoids.

Anti-inflammatory Potential

Chronic inflammation is a hallmark of numerous diseases. Cassane diterpenoids have been investigated for their ability to modulate inflammatory responses. Their efficacy is often assessed by their capacity to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

Several cassane diterpenoids have demonstrated potent anti-inflammatory activity, with some exhibiting lower IC50 values than the commonly used nonsteroidal anti-inflammatory drug (NSAID), indomethacin.

Compound/DrugAssay SystemIC50 (µM)
Norcaesalpinin ONO Inhibition (RAW 264.7)>10
Compound 6 (related diterpenoid)NO Inhibition (RAW 264.7)48.6% inhibition at 10 µM
Compound 10 (related diterpenoid)NO Inhibition (RAW 264.7)42.9% inhibition at 10 µM
IndomethacinNO Inhibition (RAW 264.7)Varies (literature)

Table 2: Anti-inflammatory Efficacy of Cassane Diterpenoids

The anti-inflammatory effects of these compounds are attributed to their ability to suppress the expression of pro-inflammatory enzymes and cytokines by inhibiting key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.

Anti-inflammatory Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals like LPS, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of genes involved in inflammation, such as inducible nitric oxide synthase (iNOS). Cassane diterpenoids can inhibit this pathway, thereby reducing the production of inflammatory mediators.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB Activation NF-kB Activation TLR4->NF-kB Activation iNOS Expression iNOS Expression NF-kB Activation->iNOS Expression Nitric Oxide (NO) Nitric Oxide (NO) iNOS Expression->Nitric Oxide (NO) This compound This compound This compound->NF-kB Activation

Caption: Inhibition of the NF-κB pathway by this compound.

Antiviral Efficacy

Compound/DrugVirusCell LineIC50 (µg/mL)
C. mimosoides extractInfluenza A (H1N1)MDCK5.14
OseltamivirInfluenza A (H1N1)MDCKVaries (literature)
RibavirinInfluenza A (H1N1)MDCKVaries (literature)

Table 3: Antiviral Efficacy of a Caesalpinia Extract

The antiviral mechanism of compounds from Caesalpinia may involve the inhibition of viral entry into host cells or interference with viral replication processes. Further research is needed to isolate and characterize the specific antiviral compounds and elucidate their precise mechanisms of action.

Experimental Protocols

The following are summaries of the methodologies used in the key experiments cited in this guide.

Cytotoxicity Assay (Sulforhodamine B Assay)

This assay determines the cytotoxic effects of a compound on cancer cells.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound or a synthetic drug) and incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Staining: The plates are washed, and the cells are stained with Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

cytotoxicity_workflow cluster_0 Cell Culture & Treatment cluster_1 Assay Procedure cluster_2 Data Analysis Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Fix with TCA Fix with TCA Incubate->Fix with TCA Stain with SRB Stain with SRB Fix with TCA->Stain with SRB Wash Wash Stain with SRB->Wash Solubilize Dye Solubilize Dye Wash->Solubilize Dye Read Absorbance Read Absorbance Solubilize Dye->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: Workflow for the Sulforhodamine B cytotoxicity assay.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Compound Pre-treatment: The cells are pre-treated with different concentrations of the test compound for 1 hour.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and incubated for 24 hours.

  • Nitrite Measurement: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Absorbance Reading: The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Antiviral Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50%.

  • Cell Monolayer Preparation: A confluent monolayer of host cells (e.g., MDCK for influenza virus) is prepared in 6-well plates.

  • Virus-Compound Incubation: The virus is pre-incubated with various concentrations of the antiviral compound.

  • Infection: The cell monolayers are infected with the virus-compound mixture.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.

  • Incubation: The plates are incubated until visible plaques (zones of cell death) are formed.

  • Staining and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which are then counted. The EC50 value is calculated as the compound concentration that reduces the plaque number by 50% compared to the virus control.

Conclusion

This compound and related cassane diterpenoids from the Caesalpinia genus demonstrate significant potential as lead compounds for the development of new anticancer and anti-inflammatory drugs. While direct comparative data for this compound against a wide array of synthetic compounds is still emerging, the existing evidence for the cassane diterpenoid class suggests promising efficacy, in some cases rivaling that of established synthetic drugs. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic potential and establish their place in modern medicine. The exploration of natural products like this compound underscores the importance of biodiversity in the quest for novel and effective treatments for human diseases.

Cross-Validation of Bioactive Compounds from Caesalpinia Species: A Comparative Analysis of Anti-Inflammatory and Anticancer Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanisms of action for several bioactive compounds isolated from the Caesalpinia genus, with a focus on their anti-inflammatory and anticancer properties. Due to a lack of available experimental data for a compound specifically named "Caesalpine A" (potentially synonymous with α-Caesalpin from Guilandina bonduc), this guide will focus on well-characterized compounds from the closely related and medicinally significant plant, Caesalpinia sappan, along with a related phenolic acid. The objective is to offer a cross-validation of the key signaling pathways modulated by these compounds, supported by experimental data and detailed protocols to aid in research and development.

The compounds selected for this comparative analysis are:

  • Brazilin: A primary homoisoflavonoid from Caesalpinia sappan.

  • Brazilein: An oxidized and more potent derivative of brazilin.

  • Sappanone A: A homoisoflavanone also found in Caesalpinia sappan.

  • Protocatechuic Acid (PCA): A phenolic acid found in various plants and a metabolite of anthocyanins present in Caesalpinia species.

These compounds have demonstrated significant effects on key cellular signaling pathways, primarily the NF-κB pathway, which is central to inflammation and cancer, and the apoptotic pathways that govern programmed cell death.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the inhibitory activities of the selected compounds on cancer cell lines and the NF-κB signaling pathway.

Table 1: Comparative Cytotoxicity (IC50 Values) in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueReference
BrazilinA549Non-Small Cell Lung Carcinoma43 µg/mL[1]
C. sappan ExtractA549Lung Cancer45.19 ± 1.704 μg/mL[2]
C. sappan ExtractT47DBreast Cancer68.00 µg/mL[2]
C. sappan ExtractPANC-1Pancreatic Cancer43.6 µg/mL[2]
C. sappan ExtractHeLaCervical Cancer40.88 µg/mL[2]
BenthamiaconeMCF-7Breast Adenocarcinoma13.23 - 21.97 µg/mL[3]
BenthamiaconeA549Lung Carcinoma13.23 - 21.97 µg/mL[3]
BenthamiaconePC3Prostate Adenocarcinoma13.23 - 21.97 µg/mL[3]

Table 2: Comparative Inhibition of NF-κB Activation

CompoundAssayCell LineIC50 ValueReference
BrazilinNF-κB Luciferase ReporterHeLa49.30 µM[4]
BrazileinNF-κB Luciferase ReporterHeLa7.66 µM[4]
BrazilinNO Production (iNOS)RAW 264.724.3 µM[5]
Sappanone ANO Production (iNOS)RAW 264.7Not specified, but effective[6]
Protocatechuic AcidNF-κB Binding ActivityMouse Aortic Endothelial CellsNot specified, but effective[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the experimental approaches for their validation, the following diagrams are provided in the DOT language for Graphviz.

Anti-Inflammatory and Anticancer Signaling Pathways

Signaling_Pathways cluster_stimulus Inflammatory/Growth Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Stimulus LPS / TNF-α TLR4 TLR4 Stimulus->TLR4 TNFR1 TNFR1 Stimulus->TNFR1 RIPK1 RIPK1 Polyubiquitination TLR4->RIPK1 MyD88/IRAK4 TNFR1->RIPK1 TRADD/TRAF2 IKK IKK Complex RIPK1->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Nrf2 Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits CytoC Cytochrome c Apoptosome Apoptosome CytoC->Apoptosome Mitochondrion->CytoC Release DNA DNA NFκB_nuc->DNA Nrf2_nuc->DNA Inflammation Inflammation (iNOS, COX-2, Cytokines) DNA->Inflammation Antioxidant Antioxidant Response (HO-1) DNA->Antioxidant Casp9 Caspase-9 Apoptosome->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Brazilein Brazilein Brazilein->RIPK1 Inhibits Brazilin_Sappanone_PCA Brazilin, Sappanone A, Protocatechuic Acid Brazilin_Sappanone_PCA->IKK Inhibits Brazilin_Sappanone_PCA->NFκB_nuc Inhibits

Caption: Key signaling pathways modulated by Caesalpinia compounds.

Experimental Workflow for Mechanism of Action Studies

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data Data Analysis & Interpretation Cells Cancer/Immune Cell Lines (e.g., A549, RAW 264.7, HeLa) Treatment Treat with Caesalpinia Compounds (Brazilin, Brazilein, etc.) +/- Stimulus (LPS/TNF-α) Cells->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Luciferase NF-κB Luciferase Reporter Assay Treatment->Luciferase Western Western Blot (Protein Expression/Phosphorylation) Treatment->Western ChIP Chromatin Immunoprecipitation (ChIP Assay for NF-κB) Treatment->ChIP Flow Flow Cytometry (Apoptosis - Annexin V/PI) Treatment->Flow IC50 IC50 Calculation MTT->IC50 Quantification Protein/Gene Expression Quantification Luciferase->Quantification Western->Quantification ChIP->Quantification Flow->Quantification Mechanism Mechanism of Action Elucidation IC50->Mechanism Quantification->Mechanism

Caption: Workflow for elucidating compound mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

  • Cell Culture and Transfection:

    • HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Cells are seeded in 96-well plates and transiently co-transfected with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment:

    • After 24 hours, cells are pre-treated with various concentrations of the test compounds (e.g., Brazilein, 0-50 µM) for 1 hour.

    • Cells are then stimulated with TNF-α (10 ng/mL) for 6 hours to induce NF-κB activation.

  • Luciferase Activity Measurement:

    • The medium is removed, and cells are lysed.

    • Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect the expression levels of key proteins involved in apoptosis.

  • Cell Lysis and Protein Quantification:

    • A549 cells are treated with the test compound (e.g., Brazilin, 20-40 µg/mL) for 24 hours.

    • Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

    • Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) and a loading control (e.g., β-actin or GAPDH).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software and normalized to the loading control.

Chromatin Immunoprecipitation (ChIP) Assay for NF-κB

This assay is used to determine the direct binding of NF-κB to the promoter regions of its target genes.

  • Cross-linking and Chromatin Shearing:

    • Cells (e.g., RAW 264.7 macrophages) are treated with the test compound and/or LPS.

    • Protein-DNA complexes are cross-linked with formaldehyde.

    • Cells are lysed, and the chromatin is sheared into 200-1000 bp fragments by sonication.

  • Immunoprecipitation:

    • The sheared chromatin is incubated overnight at 4°C with an antibody against the p65 subunit of NF-κB or a non-specific IgG as a negative control.

    • Protein A/G agarose beads are used to pull down the antibody-chromatin complexes.

  • Elution and Reverse Cross-linking:

    • The immune complexes are eluted from the beads.

    • The protein-DNA cross-links are reversed by heating at 65°C.

    • DNA is purified using a DNA purification kit.

  • Quantitative PCR (qPCR):

    • The purified DNA is used as a template for qPCR with primers specific for the promoter regions of NF-κB target genes (e.g., IL-6, TNF-α).

    • The amount of immunoprecipitated DNA is quantified and expressed as a percentage of the input DNA.

This comparative guide provides a framework for the cross-validation of the mechanisms of action of bioactive compounds from Caesalpinia species. The presented data and protocols can serve as a valuable resource for researchers investigating the therapeutic potential of these natural products. Further studies are warranted to explore the full spectrum of their pharmacological activities and to identify and characterize other bioactive constituents.

References

Reproducibility of In Vitro Results for Caesalpinia-Derived Cassane Diterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of published in vitro data on the cytotoxic and anti-inflammatory activities of cassane diterpenoids isolated from the Caesalpinia genus.

Introduction

This guide provides a comparative overview of the in vitro biological activities of cassane diterpenoids isolated from various species of the Caesalpinia genus, with a focus on cytotoxicity and anti-inflammatory effects. An initial literature search for "Caesalpine A" did not yield specific in vitro studies on a compound with this designation. Therefore, this guide broadens the scope to include a range of structurally related and well-characterized cassane diterpenoids from Caesalpinia to provide a representative understanding of the reproducibility and variability of their in vitro bioactivities. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural products.

Comparative Analysis of In Vitro Cytotoxicity

The in vitro cytotoxicity of various cassane diterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric for cytotoxicity, and the data from multiple studies are summarized below.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Cassane Diterpenoids from Caesalpinia Species

Compound/ExtractCancer Cell LineIC₅₀ (µM)Reference
Ethanolic Extract of C. bonduc stem barkDalton's Ascites Lymphoma (DLA)100% cytotoxicity at 100 µg/ml[1]
Pulcherrimin BMCF-7 (Breast)7.02 ± 0.31[2]
Pulcherrimin BHeLa (Cervical)8.21 ± 0.52[2]
Pulcherrimin BPC-3 (Prostate)9.54 ± 0.73[2]
Pulcherrimin CMCF-7 (Breast)10.29 ± 0.89[2]
Pulcherrimin CHeLa (Cervical)12.43 ± 1.04[2]
Pulcherrimin CPC-3 (Prostate)11.87 ± 0.95[2]
Pulcherrimin EMCF-7 (Breast)25.41 ± 1.21[2]
Pulcherrimin EHeLa (Cervical)30.17 ± 2.54[2]
Pulcherrimin EPC-3 (Prostate)36.49 ± 1.39[2]
6β-cinnamoyl-7β-hydroxyvouacapen-5α-olMCF-7 (Breast)15.63 ± 1.15[2]
6β-cinnamoyl-7β-hydroxyvouacapen-5α-olHeLa (Cervical)18.92 ± 1.37[2]
6β-cinnamoyl-7β-hydroxyvouacapen-5α-olPC-3 (Prostate)20.33 ± 1.84[2]
Pulcherrin AMCF-7 (Breast)22.87 ± 1.56[2]
Pulcherrin AHeLa (Cervical)28.41 ± 2.11[2]
Pulcherrin APC-3 (Prostate)25.98 ± 2.03[2]

Comparative Analysis of In Vitro Anti-inflammatory Activity

The anti-inflammatory properties of cassane diterpenoids have been investigated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a key indicator of inflammatory response.

Table 2: Comparative Anti-inflammatory Activity of Cassane Diterpenoids from Caesalpinia Species

Compound/ExtractCell LineAssayIC₅₀ (µM) or % InhibitionReference
Ethanolic C. sappan ExtractTHP-1 MacrophagesIL-1β & TNF-α expressionDose-dependent inhibition[3]
Ethanolic C. sappan ExtractPrimary Human ChondrocytesIL-1β & TNF-α expressionDose-dependent inhibition[3]
Ethanolic C. sappan ExtractPrimary Human ChondrocytesiNOS mRNA expressionSuppression[3]
Ethanolic C. sappan ExtractSW1353 ChondrocytesCOX-2 transcriptionInhibition[3]
Pulcherrimin DHuman Whole Blood PhagocytesOxidative Burst8.00 ± 0.80[2]
Pulcherrimin BHuman Whole Blood PhagocytesOxidative Burst15.30 ± 1.10[2]
Sappanone ALPS-stimulated RAW264.7 cellsPro-inflammatory mediatorsSignificant downregulation[4]

Experimental Protocols

In Vitro Cytotoxicity Assays

A frequently used method to assess the cytotoxic effects of compounds on cancer cell lines is the Trypan Blue Dye Exclusion Technique .

Protocol: Trypan Blue Dye Exclusion Assay for DLA Cells [1]

  • Cell Preparation: Dalton's Ascites Lymphoma (DLA) cells are sourced from ascitic fluid of tumor-bearing mice and maintained by serial intraperitoneal transplantation.

  • Treatment: A stock solution of the test compound (e.g., ethanolic extract of C. bonduc stem bark) is prepared. DLA cells (approximately 1 x 10⁶ cells/ml) are incubated with various concentrations of the test compound (e.g., 10, 20, 50, 100, 200 µg/ml) for a specified period (e.g., 3 hours) at 37°C.

  • Staining: After incubation, 0.1 ml of the cell suspension is mixed with 0.1 ml of 0.4% trypan blue stain.

  • Cell Counting: The stained cell suspension is loaded onto a hemocytometer. The number of viable (unstained) and non-viable (blue-stained) cells are counted under a microscope.

  • Calculation: The percentage of cytotoxicity is calculated using the formula: % Cytotoxicity = (Number of dead cells / Total number of cells) x 100

In Vitro Anti-inflammatory Assays

The Protein Denaturation Method is a common in vitro assay to evaluate the anti-inflammatory activity of plant extracts.

Protocol: Inhibition of Albumin Denaturation [1]

  • Reaction Mixture: The reaction mixture consists of the test extract at different concentrations and 1% aqueous solution of bovine albumin fraction.

  • pH Adjustment: The pH of the reaction mixture is adjusted to 6.3 using a small amount of 1N HCl.

  • Incubation: The samples are incubated at 37°C for 20 minutes and then heated at 51°C for 20 minutes.

  • Measurement: After cooling, the turbidity is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Abs Control - Abs Sample) / Abs Control] x 100 Diclofenac sodium is typically used as the standard drug for comparison.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Source Cancer Cell Line (e.g., DLA cells) prep_cells Prepare Cell Suspension (1x10^6 cells/ml) start->prep_cells treat_cells Incubate Cells with Compound (Various Concentrations) prep_cells->treat_cells prep_extract Prepare Test Compound (e.g., Caesalpinia extract) prep_extract->treat_cells stain Add Trypan Blue Stain treat_cells->stain count Count Viable and Non-viable Cells (Hemocytometer) stain->count calculate Calculate % Cytotoxicity count->calculate end Determine IC50 Value calculate->end

Caption: Workflow for determining the in vitro cytotoxicity of a test compound.

Signaling Pathway for Anti-inflammatory Action

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates iNOS iNOS NFkB->iNOS induces COX2 COX-2 NFkB->COX2 induces TNFa TNF-α NFkB->TNFa induces IL1b IL-1β NFkB->IL1b induces NO NO iNOS->NO PGs Prostaglandins COX2->PGs Caesalpinia Caesalpinia Diterpenoids Caesalpinia->IKK inhibits Caesalpinia->NFkB inhibits

Caption: Inhibition of the NF-κB signaling pathway by Caesalpinia diterpenoids.

References

A Comparative Analysis of Cassane-Type Diterpenoids from Various Caesalpinia Species

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the isolation, yield, and biological activities of prominent cassane-type diterpenoids from Caesalpinia minax, Caesalpinia sinensis, Caesalpinia pulcherrima, and Caesalpinia bonduc, providing valuable insights for researchers and drug development professionals.

The genus Caesalpinia is a rich source of bioactive secondary metabolites, with cassane-type diterpenoids being a characteristic and pharmacologically significant class of compounds. These compounds have demonstrated a range of biological activities, most notably cytotoxic and anti-inflammatory effects, making them promising candidates for further investigation in drug discovery. This guide provides a comparative study of prominent cassane-type diterpenoids isolated from four different Caesalpinia species, focusing on their source, yield, and in vitro biological activities.

Comparative Data of Cassane-Type Diterpenoids

The following tables summarize the available data on the yield and biological activities of selected cassane-type diterpenoids from different Caesalpinia sources. It is important to note that the direct comparison of yields can be challenging due to variations in extraction and isolation methodologies across different studies.

Table 1: Comparison of Yield of Selected Cassane-Type Diterpenoids

Compound NameCaesalpinia SourcePlant PartYield
Caesalpin AC. minaxSeedsData not available
Caesalpin BC. minaxSeedsData not available
Caesalpin DC. minaxSeedsData not available
Unnamed Cassane Diterpenoid (Compound 1)C. sinensisSeed KernelsData not available
Unnamed Cassane Diterpenoid (Compound 4)C. sinensisSeed KernelsData not available
Unnamed Cassane Diterpenoid (Compound 5)C. sinensisSeed KernelsData not available
Unnamed Cassane Diterpenoid (Compound 6)C. sinensisSeed KernelsData not available
Caesalpulcherrin K-M (Compounds 1-3)C. pulcherrimaAerial PartsData not available
Norcaesalpinin QC. bonducSeed KernelsData not available
Caesalpinin MRC. bonducSeed KernelsData not available
Compound 2C. bonducSeed Kernels600.0 mg from 12.0 kg

Table 2: Comparative Cytotoxicity of Cassane-Type Diterpenoids (IC₅₀ in µM)

Compound NameCaesalpinia SourceHepG-2MCF-7AGSK562HeLaDu145
Caesalpin AC. minax4.7[1]2.1[1]----
Caesalpin BC. minax-7.9[1]----
Caesalpin DC. minax--6.5[1]---
Caesalminaxins (various)C. minaxModerate activity[1]--Moderate activity[1]Moderate activity[1]Moderate activity[1]
3-deacetyldecapetpene B (Compound 6)C. minax-Moderate activity----

Table 3: Comparative Anti-inflammatory Activity of Cassane-Type Diterpenoids

Compound NameCaesalpinia SourceAssayIC₅₀ (µM) / Inhibition
Unnamed Cassane Diterpenoid (Compound 1)C. sinensisNO Production in RAW 264.7 cells67.3% inhibition at 10 µM[2]
Unnamed Cassane Diterpenoids (Compounds 4-6)C. sinensisNO Production in RAW 264.7 cells8.2 - 11.2[3]
Caesalpulcherrins K-M (Compounds 1-3)C. pulcherrimaNO Production in RAW 264.7 cells6.04 - 8.92[4]
Unnamed Cassane Diterpenoids (Compounds 5, 7, 8)C. bonducNO Production in RAW 264.7 cellsInhibition at 50 µM[5]
Caesalmins X, Y, Z and others (Compounds 20-22)C. minaxNO Production in RAW 264.7 cells25.40 - 29.85[6]
Caeminaxins (various)C. minaxNO Production in BV-2 microglia10.86 - 32.55[7]

Experimental Protocols

A general workflow for the comparative study of cassane-type diterpenoids from different Caesalpinia sources is outlined below. This is followed by detailed methodologies for key experiments.

Experimental Workflow

G cluster_0 Plant Material Collection and Preparation cluster_1 Extraction and Isolation cluster_2 Compound Identification and Quantification cluster_3 Biological Activity Assessment cluster_4 Data Analysis and Comparison Start Collection of Plant Material (e.g., Seeds, Aerial Parts) Prep Drying and Grinding Start->Prep Extraction Solvent Extraction (e.g., Methanol, Ethanol, Ethyl Acetate) Prep->Extraction Fractionation Liquid-Liquid Partitioning Extraction->Fractionation Chromatography Column Chromatography (Silica Gel, Sephadex) Fractionation->Chromatography Purification Preparative HPLC Chromatography->Purification Identification Spectroscopic Analysis (NMR, MS) Purification->Identification Quantification Analytical HPLC Purification->Quantification Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Purification->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO Production Assay) Purification->AntiInflammatory DataAnalysis Comparative Analysis of Yield, Cytotoxicity, and Anti-inflammatory Activity Quantification->DataAnalysis Cytotoxicity->DataAnalysis AntiInflammatory->DataAnalysis

Figure 1: General workflow for the comparative study of cassane-type diterpenoids.
Key Experimental Methodologies

1. Extraction and Isolation of Cassane-Type Diterpenoids

  • Plant Material: Air-dried and powdered plant material (e.g., seeds, aerial parts) is used as the starting material.

  • Extraction: The powdered material is typically extracted with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, at room temperature.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between methanol-water and n-hexane, followed by chloroform and ethyl acetate.

  • Column Chromatography: The resulting fractions are separated using column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol).

  • Purification: Final purification of the isolated compounds is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

2. Cytotoxicity Assay (MTT Assay)

  • Cell Lines: A panel of human cancer cell lines (e.g., HepG-2, MCF-7, AGS, K562, HeLa, Du145) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the isolated compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

3. Anti-inflammatory Assay (Nitric Oxide Production Assay)

  • Cell Line: Murine macrophage cell line RAW 264.7 or microglial cell line BV-2 are commonly used.

  • Cell Culture and Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the isolated compounds for a short period (e.g., 1 hour).

  • Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for a longer period (e.g., 24 hours).

  • Nitrite Measurement: The production of nitric oxide (NO) is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm).

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) for NO production is calculated.

Signaling Pathway

Cassane-type diterpenoids often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) pathway.

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Induces Caesalpin Cassane Diterpenoids Caesalpin->IKK Inhibits

Figure 2: Simplified NF-κB signaling pathway and the inhibitory action of cassane diterpenoids.

In this pathway, LPS, a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4), leading to a cascade of events that results in the activation of the IKK complex. IKK then phosphorylates IκB, an inhibitory protein bound to NF-κB. This phosphorylation leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Many cassane-type diterpenoids have been shown to inhibit this pathway, often by targeting the IKK complex, thereby preventing the activation of NF-κB and reducing the inflammatory response.[7]

References

Validating In Silico Predictions of Caesalpine A: An Experimental Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the experimental validation of in silico findings for Caesalpine A, a representative bioactive compound from the Caesalpinia genus. The genus is a rich source of phytochemicals with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] Computational predictions often precede and guide experimental work; this document outlines the subsequent steps to verify such predictions in a laboratory setting.

From Prediction to Validation: A Comparative Overview

In silico studies, such as network pharmacology and molecular docking, predict the biological activities of compounds by identifying potential protein targets and signaling pathways.[4][5] Experimental validation is crucial to confirm these computational hypotheses. This guide focuses on validating the predicted anti-cancer, anti-inflammatory, and antiviral effects of this compound.

Anti-Cancer Activity: Targeting Key Signaling Pathways

In silico analyses of compounds from Caesalpinia species have identified key targets in cancer progression, including STAT3, AKT, and MAPKs.[4][5] Experimental studies have subsequently validated the inhibitory effects of Caesalpinia sappan extract (CSE) on these pathways in colorectal cancer (CRC) cells.[4][5]

Comparative Data: In Silico Predictions vs. Experimental Outcomes
Predicted Activity Experimental Model Key Findings Alternative Compounds
Inhibition of CRC cell proliferationHuman CRC cell lines (HCT 116, KM12SM, HT-29, COLO 205)CSE significantly inhibited cell viability and proliferation.[4][5]5-Fluorouracil (Standard Chemotherapy)
Induction of ApoptosisHuman CRC cell lines (HCT 116, COLO 205)CSE induced apoptosis through the activation of caspase 3/7.[4][5]Doxorubicin (Apoptosis-inducing agent)
Modulation of STAT3, AKT, and MAPK pathwaysHuman CRC cell lines (HCT 116, COLO 205)Western blot analysis confirmed CSE-mediated modulation of these pathways.[4][5]Specific inhibitors for STAT3, PI3K/AKT, and MEK/ERK
Suppression of Tumor GrowthMC38 CRC-bearing miceCSE significantly suppressed tumor growth in vivo.[4][5]
Experimental Protocols

Cell Viability Assay (MTT Assay):

  • Seed cancer cells (e.g., HCT 116, A549) in 96-well plates.

  • After 24 hours, treat the cells with varying concentrations of this compound for 24-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis:

  • Treat cancer cells with this compound for the desired time.

  • Lyse the cells to extract total protein.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against target proteins (e.g., p-STAT3, p-AKT, Bcl-2, Bax).

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescence substrate.

Signaling Pathway and Workflow

anticancer_pathway Caesalpine_A This compound Cell_Surface_Receptor Cell Surface Receptor Caesalpine_A->Cell_Surface_Receptor Inhibits PI3K PI3K Cell_Surface_Receptor->PI3K STAT3 STAT3 Cell_Surface_Receptor->STAT3 MAPK MAPK Cell_Surface_Receptor->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis STAT3->Proliferation MAPK->Proliferation

Figure 1. Predicted anti-cancer signaling pathway of this compound.

experimental_workflow_cancer cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Network_Pharmacology Network Pharmacology Cell_Culture Cancer Cell Culture Network_Pharmacology->Cell_Culture Molecular_Docking Molecular Docking Molecular_Docking->Cell_Culture MTT_Assay MTT Assay (Cell Viability) Cell_Culture->MTT_Assay Western_Blot Western Blot (Protein Expression) Cell_Culture->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Culture->Apoptosis_Assay Animal_Model Tumor Xenograft Animal Model MTT_Assay->Animal_Model Western_Blot->Animal_Model Apoptosis_Assay->Animal_Model Tumor_Measurement Tumor Volume Measurement Animal_Model->Tumor_Measurement

Figure 2. Experimental workflow for validating anti-cancer activity.

Anti-Inflammatory Activity: Quelling the Inflammatory Cascade

Caesalpinia extracts have been shown to possess potent anti-inflammatory properties by inhibiting key pro-inflammatory mediators.[6] An ethanolic extract of Caesalpinia sappan (CSE) has been demonstrated to suppress the expression of IL-1β, TNF-α, iNOS, and COX-2 in human chondrocytes and macrophages.[6]

Comparative Data: In Silico Predictions vs. Experimental Outcomes
Predicted Activity Experimental Model Key Findings Alternative Compounds
Inhibition of pro-inflammatory cytokinesHuman osteoarthritis chondrocytes and THP-1 macrophagesCSE dose-dependently inhibited the mRNA expression of IL-1β and TNF-α.[6]Dexamethasone (Glucocorticoid)
Suppression of iNOS and COX-2 expressionHuman osteoarthritis chondrocytesCSE abrogated IL-1β-mediated NO production by suppressing iNOS transcription and inhibited COX-2 promoter activation.[6]Indomethacin (NSAID)
Interference with NF-κB signalingSW1353 cellsCSE interfered with the canonical NF-κB (p65/p50) signaling pathway.[6]BAY 11-7082 (NF-κB inhibitor)
Experimental Protocols

Real-Time PCR (qPCR):

  • Stimulate cells (e.g., human chondrocytes, macrophages) with an inflammatory agent (e.g., IL-1β, LPS) in the presence or absence of this compound.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform qPCR using specific primers for target genes (e.g., IL1B, TNF, NOS2, PTGS2).

  • Analyze the relative gene expression using the ΔΔCt method.

Nitric Oxide (NO) Assay (Griess Test):

  • Culture cells in the presence of an inflammatory stimulus and varying concentrations of this compound.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent.

  • Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite, a stable product of NO.

Signaling Pathway and Workflow

antiinflammatory_pathway Caesalpine_A This compound NF_kB NF-κB Caesalpine_A->NF_kB Inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (IL-1β, TNF-α, iNOS, COX-2) NF_kB->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Figure 3. Predicted anti-inflammatory signaling pathway of this compound.

experimental_workflow_inflammation cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Target_Prediction Target Prediction Cell_Stimulation Cell Stimulation (e.g., LPS, IL-1β) Target_Prediction->Cell_Stimulation qPCR qPCR (Gene Expression) Cell_Stimulation->qPCR Griess_Assay Griess Assay (NO Production) Cell_Stimulation->Griess_Assay Luciferase_Assay Luciferase Reporter Assay (NF-κB activity) Cell_Stimulation->Luciferase_Assay Animal_Model_Inflammation Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) qPCR->Animal_Model_Inflammation Griess_Assay->Animal_Model_Inflammation Luciferase_Assay->Animal_Model_Inflammation Measurement Measurement of Inflammatory Markers Animal_Model_Inflammation->Measurement

Figure 4. Experimental workflow for validating anti-inflammatory activity.

Antiviral Activity: Inhibiting Viral Replication

Constituents from Caesalpinia sappan have demonstrated antiviral activities against influenza virus and Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).[7][8] For instance, brazilin, a major compound in C. sappan, was shown to inhibit PRRSV infection by targeting the SRCR5 domain of the CD163 receptor.[9]

Comparative Data: In Silico Predictions vs. Experimental Outcomes
Predicted Activity Experimental Model Key Findings Alternative Compounds
Inhibition of influenza virusInfluenza virus (H3N2) infected cells3-deoxysappanchalcone and sappanchalcone exhibited high activity with IC50 values of 1.06 and 2.06 µg/mL, respectively.[7]Oseltamivir, Ribavirin
Inhibition of PRRSV infectionPRRSV-infected MARC-145 cellsBrazilin significantly inhibited PRRSV infection.[9]
Blocking of PRRSV attachmentIn silico docking and PRRSV-infected MARC-145 cellsBrazilin showed high binding energy to the SRCR5 receptor and blocked PRRSV attachment.[9]
Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay:

  • Seed host cells (e.g., MDCK for influenza, MARC-145 for PRRSV) in 96-well plates.

  • Infect the cells with the virus in the presence of varying concentrations of this compound.

  • Incubate for a period sufficient to observe CPE (e.g., 48-72 hours).

  • Assess cell viability using a method like the MTT assay. The IC50 value is the concentration of the compound that inhibits CPE by 50%.

Plaque Reduction Assay:

  • Grow a confluent monolayer of host cells in 6-well plates.

  • Infect the cells with a known titer of the virus.

  • After an adsorption period, remove the virus inoculum and overlay the cells with a medium containing agarose and different concentrations of this compound.

  • Incubate until plaques are visible.

  • Fix and stain the cells to visualize and count the plaques. The percentage of plaque reduction is calculated relative to the untreated virus control.

Logical Relationships and Workflow

antiviral_workflow cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation Docking_Viral_Protein Molecular Docking (Viral Proteins/Receptors) Host_Cell_Culture Host Cell Culture Docking_Viral_Protein->Host_Cell_Culture CPE_Assay CPE Reduction Assay (IC50 Determination) Host_Cell_Culture->CPE_Assay Plaque_Assay Plaque Reduction Assay Host_Cell_Culture->Plaque_Assay qPCR_Antiviral RT-qPCR (Viral RNA quantification) Host_Cell_Culture->qPCR_Antiviral

Figure 5. Experimental workflow for validating antiviral activity.

This guide provides a foundational approach to experimentally validate the predicted bioactivities of this compound. Researchers should adapt these protocols to their specific research questions and available resources. The integration of in silico predictions with robust experimental validation is key to accelerating the discovery and development of novel therapeutics from natural sources.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Caesalpinia is a rich source of structurally diverse natural products, among which the cassane diterpenoids are a prominent and characteristic class. These compounds have garnered significant scientific interest due to their wide array of biological activities, including potent anticancer, anti-inflammatory, and antiplasmodial properties. This guide provides a head-to-head comparison of representative cassane diterpenoids, presenting key experimental data to facilitate evaluation and further research in drug discovery and development. While the specific compound "Caesalpine A" was not identifiable in the current literature, this guide focuses on well-characterized cassane diterpenoids from various Caesalpinia species to highlight the therapeutic potential of this chemical class.

Data Presentation: Comparative Biological Activities

The following table summarizes the in vitro biological activities of several cassane diterpenoids isolated from Caesalpinia species. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound NameSource SpeciesBiological ActivityCell Line / TargetIC50 Value (µM)
Phanginin RCaesalpinia sappanCytotoxicityA2780 (Ovarian Cancer)9.9 ± 1.6[1][2]
CytotoxicityHEY (Ovarian Cancer)12.2 ± 6.5[1][2]
CytotoxicityAGS (Gastric Cancer)5.3 ± 1.9[1][2]
CytotoxicityA549 (Lung Cancer)12.3 ± 3.1[1][2]
Phanginin HCaesalpinia sappanAnti-proliferativePANC-1 (Pancreatic Cancer)18.13 ± 0.63[3]
Caesalsappanin RCaesalpinia sappanAntiplasmodialP. falciparum (K1 strain)3.60[4]
Cassane Diterpenoid (unnamed, compound 4)Caesalpinia sinensisAnti-inflammatory (NO inhibition)RAW 246.7 Macrophages8.2 - 11.2[5]
Cassane Diterpenoid (unnamed, compound 5)Caesalpinia sinensisAnti-inflammatory (NO inhibition)RAW 246.7 Macrophages8.2 - 11.2[5]
Cassane Diterpenoid (unnamed, compound 6)Caesalpinia sinensisAnti-inflammatory (NO inhibition)RAW 246.7 Macrophages8.2 - 11.2[5]
Norcaesalpinin ECaesalpinia cristaAntimalarialP. falciparum (FCR-3/A2 clone)0.090[6]
Caesalpinin KCaesalpinia cristaAntimalarialP. falciparum (FCR-3/A2 clone)0.120[6]
Norcaesalpinin FCaesalpinia cristaAntimalarialP. falciparum (FCR-3/A2 clone)0.140[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., A2780, HEY, AGS, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Phanginin R) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assays

Hoechst 33342 Staining: This method is used to visualize nuclear morphology and identify apoptotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Staining: The cells are then stained with Hoechst 33342, a fluorescent dye that binds to DNA.

  • Visualization: The stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei, which appear as brightly stained regions.

Annexin V/Propidium Iodide (PI) Double Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the test compound, then harvested and washed.

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI (which enters and stains the DNA of cells with compromised membranes, i.e., late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Cell Seeding and Stimulation: Cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Compound Treatment: The cells are co-treated with LPS and various concentrations of the test compounds.

  • Nitrite Measurement (Griess Assay): After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to form a colored azo compound.

  • Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm.

  • Data Analysis: The amount of nitrite is determined from a standard curve, and the percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by certain cassane diterpenoids.

Apoptotic_Pathway_of_Phanginin_R cluster_cell A2780 Ovarian Cancer Cell cluster_nucleus Nucleus cluster_mito Mitochondrion Phanginin R Phanginin R p53 p53 Phanginin R->p53 Bax Bax Phanginin R->Bax upregulates Bcl2 Bcl2 Phanginin R->Bcl2 downregulates G1 Arrest G1 Arrest p53->G1 Arrest Apoptosis Apoptosis G1 Arrest->Apoptosis PARP Cleaved PARP Bax->PARP Bcl2->PARP PARP->Apoptosis

Caption: Apoptotic pathway induced by Phanginin R in ovarian cancer cells.

Anti_inflammatory_Pathway cluster_pathways Intracellular Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) MAPK->iNOS_COX2 IkB IkB IKK->IkB phosphorylates, degrades NFkB NF-κB IkB->NFkB NFkB->iNOS_COX2 translocates to nucleus Cassane Diterpenoids Cassane Diterpenoids Cassane Diterpenoids->MAPK Cassane Diterpenoids->NFkB

Caption: Inhibition of inflammatory pathways by cassane diterpenoids.

References

Safety Operating Guide

Personal protective equipment for handling Caesalpine A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Caesalpine A. While this compound is classified as a non-hazardous substance, this document outlines best practices for handling, storage, and disposal in a laboratory setting, particularly acknowledging its use in research and its unvalidated medical application status[1].

Hazard Assessment

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture[1]. There are no specific hazard statements or pictograms associated with it under the Globally Harmonized System (GHS)[1]. However, as a compound intended for research purposes, its toxicological properties have not been fully investigated. Therefore, it is prudent to handle it with the care required for any new or uncharacterized chemical substance.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on standard good laboratory practices for non-hazardous materials.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shieldsNitrile or latex glovesLaboratory coatNot generally required if handled in a well-ventilated area. A dust mask may be used if creating airborne dust.
General handling and experimentation Safety glasses with side shieldsNitrile or latex glovesLaboratory coatNot required under normal conditions of use.
Cleaning up spills Safety glasses with side shieldsNitrile or latex glovesLaboratory coatA dust mask is recommended for powder spills.

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from incompatible materials (strong oxidizing agents).

Handling Procedures:

  • Ensure a clean and organized workspace.

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid inhalation of dust and contact with skin and eyes[1].

  • When weighing, do so in an area with minimal air currents or in a chemical fume hood if available.

  • After handling, wash hands thoroughly with soap and water.

  • Clean all equipment and the work area after use.

Disposal Plan:

  • Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • For small quantities, it may be permissible to dispose of it as non-hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidance.

  • Do not allow the product to enter drains or watercourses[1].

Emergency Procedures

Spill Response: In the event of a spill, follow these steps:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including gloves, a lab coat, and eye protection. For larger powder spills, a dust mask is advisable.

  • For a dry spill, carefully sweep or scoop up the material to avoid creating dust. Place it in a labeled container for disposal.

  • For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as chemical waste.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists[1].

  • Skin Contact: Wash off with soap and plenty of water. Get medical attention if irritation develops[1].

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen[1].

  • Ingestion: Wash out mouth with water. Do NOT induce vomiting. Call a physician[1].

Spill Response Workflow

The following diagram illustrates the logical workflow for responding to a spill of this compound powder.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size and Risk start->assess don_ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles, Dust Mask) assess->don_ppe contain Contain the Spill don_ppe->contain cleanup Clean Up Spill Material (Sweep solid, absorb liquid) contain->cleanup decontaminate Decontaminate Spill Area (Soap and Water) cleanup->decontaminate dispose Dispose of Waste (In labeled container) decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for this compound Spill Response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.